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  • Product: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
  • CAS: 1384799-76-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, a novel cyclopropylamine derivative of significant interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this guide emphasizes the fundamental principles and methodologies required for its full physicochemical profiling. By leveraging data from structurally related analogs and established analytical techniques for amine hydrochloride salts, this document serves as a robust resource for researchers initiating studies on this compound. It details the causal reasoning behind experimental choices and provides actionable protocols for key analytical procedures, ensuring a self-validating system for data generation.

Introduction: The Significance of Aryl-Cyclopropylamines

The cyclopropylamine moiety is a privileged scaffold in modern drug discovery, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and basicity.[1] When incorporated into a molecule, the strained three-membered ring can influence binding to biological targets and alter pharmacokinetic profiles. The substitution of a dichlorophenyl ring, as in 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, introduces further complexity and potential for unique pharmacological activity, making a thorough understanding of its physical properties paramount for any drug development program.

The hydrochloride salt form is frequently employed for amine-containing active pharmaceutical ingredients (APIs) to enhance water solubility and stability.[2] However, the introduction of the salt moiety also impacts properties such as hygroscopicity, dissolution rate, and solid-state characteristics. A comprehensive characterization of these properties is therefore a critical first step in preclinical development.

Core Physicochemical Properties: A Predictive and Comparative Analysis

While specific experimental data for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) is not extensively reported, we can infer expected properties based on its structure and data from analogous compounds.

PropertyPredicted/Analog-Based ValueSignificance in Drug Development
Molecular Formula C₉H₁₀Cl₃NFundamental for molecular weight calculation and elemental analysis.
Molecular Weight 238.54 g/mol Essential for stoichiometric calculations in synthesis and formulation.
Physical Form Expected to be a solid at room temperature, likely a crystalline powder.[3]Impacts handling, formulation (e.g., tableting), and dissolution.
Melting Point Expected to be relatively high, likely >200 °C, due to the ionic nature of the hydrochloride salt. The precursor carboxylic acid has a melting point of 217-219 °C.[4]An indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline substance.
Solubility Predicted to have good solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar organic solvents. Amine hydrochlorides are designed to enhance aqueous solubility.[2]Crucial for formulation of parenteral dosage forms and influences oral bioavailability. Poor solubility can be a major hurdle in drug development.
pKa The pKa of the cyclopropylamine moiety is expected to be in the range of 8-10, typical for primary amines. This will influence the ionization state at physiological pH.Governs the degree of ionization at different pH values, which affects solubility, permeability across biological membranes, and receptor binding.
LogP (Octanol-Water) The dichlorophenyl group will increase lipophilicity, but the protonated amine will decrease it. The overall LogP is likely to be in the range of 2-4, suggesting a balance between lipophilicity and hydrophilicity.A key determinant of drug-likeness, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the determination of key physical properties. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Synthesis of the Hydrochloride Salt

A common and effective method for the preparation of amine hydrochloride salts involves the reaction of the free amine with hydrochloric acid.[5]

Protocol:

  • Dissolution: Dissolve the free base, 1-(2,6-dichlorophenyl)cyclopropan-1-amine, in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate. The choice of a non-polar solvent is crucial as the hydrochloride salt is typically insoluble in it, facilitating precipitation.

  • Acidification: While stirring the solution at a controlled temperature (e.g., 0-25°C), slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or by bubbling anhydrous HCl gas). The slow addition prevents localized high concentrations and promotes the formation of a uniform precipitate.

  • Precipitation and Maturation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period of 1-2 hours to ensure complete precipitation and to allow for the potential crystallization of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent used for the reaction to remove any unreacted starting material or impurities.

  • Drying: Dry the solid under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove residual solvent.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of Hydrochloride Salt dissolution 1. Dissolve Free Amine in Anhydrous Solvent acidification 2. Slow Addition of HCl Solution dissolution->acidification Stirring at 0-25°C precipitation 3. Precipitation and Stirring acidification->precipitation isolation 4. Vacuum Filtration precipitation->isolation washing 5. Wash with Anhydrous Solvent isolation->washing drying 6. Dry Under Vacuum washing->drying

Caption: Workflow for the synthesis of an amine hydrochloride salt.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Protocol:

  • Sample Preparation: Place a small amount of the dried 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride into a capillary tube, sealed at one end.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation of the synthesized compound.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance):

    • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, characteristic signals for the aromatic protons on the dichlorophenyl ring, and the diastereotopic protons of the cyclopropyl ring are expected. The proton on the amine group will likely be broad and its chemical shift will be dependent on the solvent and concentration.

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • Rationale: FT-IR is used to identify the functional groups present in a molecule. For an amine hydrochloride salt, a characteristic broad absorption band is expected in the region of 2400-3200 cm⁻¹, corresponding to the N-H⁺ stretching vibrations.[2]

    • Procedure: Prepare a sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.

  • MS (Mass Spectrometry):

    • Rationale: Mass spectrometry provides the molecular weight of the free base and information about its fragmentation pattern, which can aid in structural elucidation.

    • Procedure: Use a technique such as electrospray ionization (ESI) to generate ions of the free base. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the free amine.

Diagram of Analytical Workflow:

G cluster_analysis Physicochemical Characterization Workflow synthesis Synthesized Hydrochloride Salt mp Melting Point Determination synthesis->mp nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms solubility Solubility Assessment synthesis->solubility pka pKa Determination synthesis->pka

Caption: A typical workflow for the physicochemical characterization of a novel amine hydrochloride.

Conclusion

While a complete, publicly available dataset for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is currently lacking, this guide provides a comprehensive roadmap for its characterization. By applying the outlined experimental protocols and leveraging comparative data from analogous structures, researchers can systematically build a robust physicochemical profile for this promising compound. This foundational knowledge is indispensable for advancing this and other novel aryl-cyclopropylamines through the drug discovery and development pipeline. The principles of thorough characterization, grounded in established analytical techniques, ensure the generation of reliable and reproducible data, forming the bedrock of successful pharmaceutical research.

References

  • NextSDS. (n.d.). 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Kubyshkin, V., & Gámez-Montaño, R. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Molecules, 25(19), 4536.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Meyers, M. J., et al. (2022). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome bc1. ACS Infectious Diseases, 8(10), 2068-2081.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Pochapsky, T. C., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
  • BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Reddit. (2024, May 29). Analytical methods to determine if a compound is in the form of a salt. r/chemistry.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.
  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)cyclopropan-1-aminehydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA)
  • NextSDS. (n.d.). N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Purolite. (2026, February 21). Purolite™ A847.
  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • PubChem. (n.d.). Enalaprilat N-Glucuronide. Retrieved from [Link]

  • SpectraBase. (n.d.). Butyl(propargyl)amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(((3aR,4S,6R,6aS)-6-(7-Amino-5-(propylthio)-3H-[6][7][8]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethan-1-ol. Retrieved from [https://www.pharmaffiliates.com/en/2-(((3ar,4s,6r,6as)-6-(7-amino-5-(propylthio)-3h-[6][7][8]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4h-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethan-1-ol_1858267-99-8_pa-20-21319]([Link]6][7][8]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4h-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethan-1-ol_1858267-99-8_pa-20-21319)

Sources

Exploratory

An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride: A Molecule of Emerging Interest

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS Number: 1384799-76-1), a com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS Number: 1384799-76-1), a compound of growing interest within the medicinal chemistry landscape. While detailed public data on this specific molecule remains nascent, this document synthesizes available information and provides expert insights based on the well-established principles of phenylcyclopropylamine chemistry. We will explore its structural features, potential synthetic routes, anticipated physicochemical properties, and prospective applications in drug discovery, all grounded in the established knowledge of related analogs. This guide aims to be a foundational resource for researchers and drug development professionals intrigued by the potential of this unique chemical entity.

Introduction: The Phenylcyclopropylamine Scaffold in Medicinal Chemistry

The phenylcyclopropylamine moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of tranylcypromine, a clinically significant monoamine oxidase (MAO) inhibitor used in the treatment of depression.[1][2] The rigid cyclopropane ring constrains the conformation of the molecule, presenting the phenyl and amine groups in a well-defined spatial arrangement, which is crucial for its biological activity.[3] The incorporation of a cyclopropane ring can also enhance metabolic stability and improve target binding potency.[3][4]

The subject of this guide, 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride, introduces a unique substitution pattern on the phenyl ring. The presence of two chlorine atoms at the 2 and 6 positions is anticipated to significantly influence the molecule's electronic properties and steric hindrance, potentially leading to novel pharmacological profiles compared to other phenylcyclopropylamine derivatives.

Molecular Structure and Physicochemical Properties

Chemical Name: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride CAS Number: 1384799-76-1 Molecular Formula: C₉H₁₀Cl₃N Molecular Weight: 238.54 g/mol

Structural Features:

The molecule consists of a central cyclopropane ring attached to a 2,6-dichlorophenyl group and an amine group, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride.

Anticipated Physicochemical Properties:
PropertyAnticipated Value/CharacteristicRationale
Physical Form White to off-white solidTypical for hydrochloride salts of small organic molecules.
Melting Point Likely >200 °CThe ionic nature of the hydrochloride salt and the rigid structure would contribute to a relatively high melting point. For comparison, 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid has a melting point of 217-219 °C.[5]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally imparts aqueous solubility.
pKa Estimated to be around 8-9 for the protonated amine.Typical for primary amines.

Synthesis and Characterization

A definitive, published synthetic route for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is not currently available. However, based on established methodologies for the synthesis of 1-arylcyclopropylamines, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway:

A potential and efficient method for the synthesis of 1-aryl-substituted primary cyclopropylamines starts from the corresponding aromatic nitrile.[6]

Synthetic_Pathway A 2,6-Dichlorobenzonitrile B Titanium-ate complex intermediate A->B 1. Diethylzinc 2. Methyltitanium triisopropoxide C 1-(2,6-Dichlorophenyl)cyclopropan-1-amine B->C Hydrolysis D 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride C->D HCl in ether

Caption: Proposed synthetic pathway for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride.

Step-by-Step Methodology (Hypothetical):

  • Reaction Setup: To a solution of 2,6-dichlorobenzonitrile in an anhydrous, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc.

  • Titanium Reagent Addition: Slowly add a solution of methyltitanium triisopropoxide to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). The reaction involves the formation of a titanacyclopropane intermediate which then rearranges.

  • Workup and Isolation: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude free base, 1-(2,6-dichlorophenyl)cyclopropan-1-amine.

  • Purification and Salt Formation: The crude product can be purified by column chromatography. The purified free base is then dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate the desired 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride salt. The salt can be collected by filtration, washed with cold ether, and dried under vacuum.

Characterization Techniques:

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the cyclopropyl methylene protons (as complex multiplets), and the amine protons (which may be broad or exchangeable).

    • ¹³C NMR: Would reveal the expected number of carbon signals for the dichlorophenyl ring and the cyclopropyl group.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the free base, showing a characteristic isotopic pattern due to the two chlorine atoms.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and cyclopropyl groups, and C-Cl stretching.

  • Elemental Analysis: Would determine the percentage composition of C, H, N, and Cl, which should correspond to the molecular formula.

Potential Applications in Drug Development

The unique structural features of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride suggest several potential avenues for its application in drug discovery. The phenylcyclopropylamine scaffold is a known pharmacophore for several biological targets.

Monoamine Oxidase (MAO) Inhibition:

As an analog of tranylcypromine, this compound is a prime candidate for investigation as a monoamine oxidase inhibitor.[1] The 2,6-dichloro substitution could modulate its potency and selectivity for MAO-A versus MAO-B. Inhibition of MAOs increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is a therapeutic strategy for depression and other neurological disorders.

Lysine-Specific Demethylase 1 (LSD1) Inhibition:

The phenylcyclopropylamine scaffold has also been identified as a key structural motif for inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[1][3] LSD1 is an epigenetic regulator, and its inhibition is a promising strategy for cancer therapy. The dichlorophenyl substitution pattern could influence the binding affinity and selectivity for LSD1.

Other CNS Targets:

Phenylcyclopropylamines have been explored for their activity on other central nervous system (CNS) targets. The rigid structure can be used to probe the binding pockets of various receptors and enzymes. For instance, more complex molecules containing a 2,6-dichlorophenyl group have been investigated as positive allosteric modulators of the dopamine D1 receptor.[7]

Safety and Handling

Based on available hazard classifications, 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride should be handled with appropriate precautions.[8]

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Irritation: Causes skin irritation.[8]

  • Eye Irritation: Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride represents a largely unexplored chemical entity with significant potential in the field of drug discovery. Its structural relationship to known bioactive molecules, particularly MAO and LSD1 inhibitors, makes it a compelling candidate for further investigation. The 2,6-dichloro substitution pattern offers a unique opportunity to explore new structure-activity relationships and potentially develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on the development and validation of a robust synthetic route, followed by a thorough characterization of its physicochemical properties. Subsequent pharmacological evaluation against a panel of relevant biological targets, including MAOs and LSD1, will be crucial to unlocking the therapeutic potential of this intriguing molecule. This technical guide serves as a starting point to stimulate and guide such research endeavors.

References

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013). PubMed. [Link]

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Chemistry Portal. [Link]

  • Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. (2004). ACS Publications. [Link]

  • Phenylcyclopropylamine. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). PubMed. [Link]

  • Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. (n.d.). ACS Publications. [Link]

  • Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. (2015). PubMed. [Link]

  • A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. (1992).
  • 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. (n.d.). ResearchGate. [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. [Link]

  • Synthesis of cyclopropanols. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). PubMed. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).
  • Patents Assigned to Clairol Incorporated. (n.d.). Justia Patents. [Link]

Sources

Foundational

Structural and Analytical Profiling of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride: Molecular Weight Validation and Pharmacophore Applications

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, self-validating analytical workflows, and mechanistic pharmacophore logic. Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, self-validating analytical workflows, and mechanistic pharmacophore logic.

Executive Summary & Physicochemical Causality

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a highly specialized chemical building block predominantly utilized in the design of mechanism-based enzyme inhibitors. The precise molecular weight of this compound is 238.54 g/mol [1].

The Causality of the Salt Form: In drug development, the choice of the solid-state form is never arbitrary. Why synthesize this compound as a hydrochloride salt rather than its free base? Primary cyclopropylamines bearing electron-withdrawing aryl groups are highly susceptible to oxidative degradation and can exhibit unwanted volatility. The addition of hydrochloric acid protonates the primary amine, converting it into an ammonium salt. This ionic transformation significantly increases the lattice energy of the solid state, thereby preventing volatilization, enhancing shelf-life stability against atmospheric oxidation, and ensuring the high aqueous solubility required for in vitro biological assays and pharmacokinetic profiling.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 1384799-76-1
Molecular Formula (Salt) C₉H₁₀Cl₃N
Molecular Formula (Free Base) C₉H₉Cl₂N
Molecular Weight (Salt) 238.54 g/mol
Monoisotopic Mass (Free Base) 201.0109 Da
SMILES (Salt) NC1(C2=C(Cl)C=CC=C2Cl)CC1.Cl

Analytical Workflow: Self-Validating LC-MS Protocol

Self-Validation Logic: This protocol does not rely solely on the presence of a target m/z peak. Instead, it leverages the unique isotopic signature of the two chlorine atoms present in the ionized free base. The natural abundance of ³⁵Cl and ³⁷Cl produces a distinct isotopic distribution pattern (M : M+2 : M+4) with an intensity ratio of approximately 9:6:1. Observing this exact ratio serves as an internal, orthogonal validation of the molecular formula, proving the system's accuracy from within the data itself.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Spike the solution with 100 ng/mL Tranylcypromine as an internal standard (ISTD) to control for matrix effects and ionization suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes. Causality: The acidic mobile phase ensures the primary amine remains fully protonated during separation, preventing secondary interactions with residual column silanols and ensuring a sharp, Gaussian peak shape.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode. The chloride counterion dissociates in solution, and the free base is protonated to form the [M+H]⁺ ion.

  • Mass Analysis: Scan using a high-resolution Time-of-Flight (TOF) analyzer. Extract the ion chromatogram (EIC) for the monoisotopic mass m/z 202.018.

  • Isotopic Validation: Confirm the presence of m/z 204.015 (M+2) at ~65% relative intensity and m/z 206.012 (M+4) at ~11% relative intensity compared to the monoisotopic peak.

LCMS_Workflow A 1. Sample Prep (ISTD Added) B 2. UHPLC Separation (C18, Acidic Gradient) A->B C 3. ESI+ Ionization (Amine Protonation) B->C D 4. TOF Mass Analysis (m/z 202.018 [M+H]+) C->D E 5. Isotopic Validation (Cl2 Signature Ratio) D->E

Caption: Self-validating LC-MS/MS workflow utilizing isotopic distribution for exact molecular weight confirmation.

Pharmacological Relevance: The Cyclopropylamine Pharmacophore

Beyond its structural metrics, the molecular architecture of 1-(2,6-dichlorophenyl)cyclopropan-1-amine is explicitly engineered for specific pharmacodynamic interactions. It serves as a potent precursor for mechanism-based covalent inhibitors targeting flavin adenine dinucleotide (FAD)-dependent enzymes, most notably Lysine-specific demethylase 1 (LSD1/KDM1A) [2] and Monoamine Oxidases (MAOs) [3].

Mechanistic Causality of the Pharmacophore:

  • The Cyclopropylamine "Warhead": Upon entering the active site of an FAD-dependent enzyme, the cyclopropylamine moiety undergoes a single-electron transfer to the FAD cofactor. This oxidation triggers a rapid, irreversible ring-opening of the highly strained cyclopropane ring. The resulting reactive radical intermediate forms a covalent adduct with the FAD molecule, permanently inactivating the enzyme[2].

  • The 2,6-Dichloro Steric Shield: Unsubstituted phenylcyclopropylamines are potent but highly non-selective, often leading to severe off-target MAO inhibition (which causes hypertensive crises). The addition of two bulky chlorine atoms at the ortho positions (2,6-substitution) forces the phenyl ring out of coplanarity with the cyclopropane ring due to severe steric clash. This orthogonal "conformational lock" acts as a steric shield. It physically prevents the molecule from fitting into the narrow catalytic pocket of MAO-A/B, thereby shifting binding selectivity toward the larger, more accommodating catalytic cavity of LSD1—a critical epigenetic target in oncology[3].

Pharmacophore_Logic Core 1-(2,6-Dichlorophenyl) cyclopropan-1-amine Sub1 2,6-Dichloro Motif Core->Sub1 Sub2 Cyclopropylamine Ring Core->Sub2 Effect1 Steric Shielding & Conformational Lock Sub1->Effect1 Effect2 Single-Electron Transfer & Ring Opening Sub2->Effect2 Outcome1 Target Selectivity (LSD1 over MAO) Effect1->Outcome1 Outcome2 Covalent FAD Adduct (Irreversible Inhibition) Effect1->Outcome2 Modulates binding kinetics Effect2->Outcome2

Caption: Mechanistic logic of the 1-(2,6-dichlorophenyl)cyclopropan-1-amine pharmacophore in FAD inhibition.

Conclusion

The precise molecular weight of 238.54 g/mol for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is the foundational metric of a highly sophisticated chemical entity. By understanding the causality behind its salt formulation, leveraging its distinct isotopic patterns for self-validating analytical workflows, and exploiting the steric shielding of its 2,6-dichloro substitution, researchers can effectively utilize this compound in the targeted development of next-generation epigenetic therapeutics.

References

  • NextSDS. "1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • Vianello, P., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." Journal of Medicinal Chemistry, PubMed Central (PMC).
  • ACS Publications. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride: A Novel Arylcyclopropylamine Derivative with Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, a novel arylcyclopropylamine derivative with significant potential in drug development. Although...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, a novel arylcyclopropylamine derivative with significant potential in drug development. Although direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogs to project its chemical properties, plausible synthetic routes, and pharmacological profile. By examining the structure-activity relationships within the broader class of arylcyclopropylamines, we postulate that 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. This guide will delve into its inferred mechanism of action, potential therapeutic applications in neurological disorders, and recommended analytical methodologies for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this promising compound.

Introduction: The Emergence of Arylcyclopropylamines in Neuroscience

The cyclopropane ring, a small, strained carbocycle, imparts unique conformational rigidity and electronic properties to molecules. When incorporated into pharmacologically active scaffolds, it can lead to enhanced potency, selectivity, and improved metabolic stability. The class of arylcyclopropylamines, in particular, has garnered significant interest in medicinal chemistry due to the prevalence of this motif in compounds targeting the central nervous system.

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride represents a compelling new entity within this class. The presence of a dichlorinated phenyl ring is a common feature in many CNS-active drugs, often influencing lipophilicity, metabolic stability, and receptor-binding interactions. This guide will provide a detailed exploration of this molecule, built upon the foundational knowledge of its structural congeners.

Physicochemical Properties and Structural Features

While experimental data for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is not yet publicly available, we can infer its key properties based on its structure.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C9H10Cl3NBased on the chemical structure of the hydrochloride salt.
Molecular Weight 238.54 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules.
Solubility Likely soluble in water and polar organic solventsThe hydrochloride salt form generally enhances aqueous solubility.
Lipophilicity (LogP) Moderately lipophilicThe dichlorophenyl group increases lipophilicity, which is somewhat offset by the primary amine hydrochloride.

The key structural features of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride are the 2,6-dichlorophenyl group, the cyclopropane ring, and the primary amine. The ortho-dichloro substitution pattern on the phenyl ring is expected to enforce a twisted conformation relative to the cyclopropane ring, which may have significant implications for its binding to biological targets.

Proposed Synthesis and Manufacturing

A scalable and efficient synthesis is crucial for the development of any new chemical entity. Based on established methods for the synthesis of analogous 1-arylcyclopropanamines, a plausible synthetic route for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is proposed, commencing from the corresponding carboxylic acid precursor.[1][2]

Synthetic Pathway

Synthesis_of_1-(2,6-Dichlorophenyl)cyclopropan-1-amine_hydrochloride A 1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid B Intermediate Acyl Azide A->B  DPPA, Et3N, t-BuOH, heat   C N-Boc-1-(2,6-dichlorophenyl)cyclopropan-1-amine B->C  (Curtius Rearrangement)   D 1-(2,6-Dichlorophenyl)cyclopropan-1-amine C->D  HCl, Dioxane   E 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride D->E  HCl in Et2O   NMDA_Receptor_Antagonism cluster_0 NMDA Receptor Activation cluster_1 NMDA Receptor Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx LTP Synaptic Plasticity (LTP) Ca_influx->LTP Compound 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Blocked_NMDAR Blocked NMDA Receptor Compound->Blocked_NMDAR  Binds to channel pore   No_Ca_influx No Ca²⁺ Influx Blocked_NMDAR->No_Ca_influx Neuroprotection Neuroprotection No_Ca_influx->Neuroprotection

Sources

Protocols & Analytical Methods

Method

High-Purity Isolation and Purification of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

Application Note & Technical Protocol Target Audience: Researchers, Medicinal Chemists, and Process Scientists Scientific Context & Process Causality The compound 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Scientific Context & Process Causality

The compound 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) is a highly specialized, sterically hindered primary amine. It serves as a critical building block in modern drug discovery, most notably in the synthesis of novel GPR88 allosteric agonists for psychiatric disorders [1] and highly selective Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α) inhibitors [2].

Purifying this intermediate presents unique physicochemical challenges. The 2,6-dichloro substitution on the phenyl ring creates profound steric shielding around the cyclopropylamine moiety. This steric distress not only depresses the nucleophilicity of the amine but also alters its solvation dynamics and basicity [3]. Standard aqueous re-salting often leads to "oiling out" (the formation of a biphasic liquid system rather than a crystalline solid) due to the lipophilic nature of the bulky aromatic system and the restricted rotation of the C–N bond.

To achieve >99% purity, the purification must rely on a meticulously controlled anhydrous anti-solvent crystallization following a biphasic free-basing step. This guide details a self-validating protocol designed to circumvent emulsion formation, prevent hydrate-induced oiling, and maximize crystalline yield.

Physicochemical Data Summary
ParameterValue / DescriptionProcess Implication
Molecular Formula C₉H₁₀Cl₃N (Salt) / C₉H₉Cl₂N (Free Base)Isotopic pattern (Cl₂, Cl₃) is critical for LC-MS validation.
Molecular Weight 238.54 g/mol (Salt)Used for precise stoichiometric calculations during re-salting.
Appearance Off-white to white crystalline powderVisual indicator of purity; yellowing indicates oxidative impurities.
Solubility (Salt) Soluble in MeOH, DMSO, H₂O; Insoluble in Et₂OEnables MeOH/Et₂O anti-solvent recrystallization.
Solubility (Base) Soluble in MTBE, DCM, EtOAc; Insoluble in H₂OEnables high-efficiency liquid-liquid extraction.

Phase Transfer Logic & Process Architecture

The purification relies on manipulating the protonation state of the amine to selectively partition the target molecule away from both neutral organic impurities and polar inorganic contaminants.

PhaseTransfer Salt Aqueous Phase Amine-HCl Salt (Hydrophilic) Base Organic Phase Free Amine (Lipophilic) Salt->Base + NaOH (pH > 10) Deprotonation Base->Salt + HCl (Anhydrous) Protonation

Fig 1: Phase transfer logic driven by the protonation state of the sterically hindered amine.

Workflow A Crude 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl B Alkalinization (NaOH, pH > 10) & MTBE Extraction A->B C Organic Phase Wash (Brine) & Drying (Na2SO4) B->C Phase Separation D Filtration & Concentration (Free Base Oil) C->D E Re-salting (Anhydrous HCl in Dioxane) D->E F Recrystallization (MeOH / Et2O) E->F Precipitation G Pure API Intermediate (>99% Purity) F->G Vacuum Filtration

Fig 2: End-to-end purification workflow for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl.

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for 10.0 g of crude material. Adjust solvent volumes linearly for scale-up.

Phase 1: Free-Basing and Biphasic Partition

Causality: Methyl tert-butyl ether (MTBE) is selected over dichloromethane (DCM) because sterically hindered amines can slowly react with DCM under basic conditions, and MTBE provides superior phase separation without forming stubborn emulsions.

  • Suspension: Suspend 10.0 g of crude 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride in a mixture of 100 mL MTBE and 50 mL deionized water in a 500 mL separatory funnel.

  • Alkalinization: Slowly add 2.0 M aqueous NaOH in 5 mL increments while swirling gently.

  • In-Process Control (IPC) 1: Extract a 0.5 mL aliquot of the aqueous phase and verify the pH. Continue adding NaOH until the aqueous layer stabilizes at pH > 10 . This ensures complete deprotonation of the sterically hindered amine.

  • Extraction: Stopper the funnel, invert, and vent immediately. Shake vigorously for 60 seconds, then allow the phases to separate completely.

  • Phase Separation: Drain the lower aqueous layer. Re-extract the aqueous layer with an additional 50 mL of MTBE.

  • Washing & Drying: Combine the organic (MTBE) layers. Wash with 50 mL of saturated aqueous NaCl (brine). Transfer the organic layer to an Erlenmeyer flask and dry over 10 g of anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 35 °C) to yield the free base as a pale yellow oil.

  • IPC 2: Weigh the resulting oil to calculate the stoichiometric requirement for the re-salting phase.

Phase 2: Anhydrous Re-Salting

Causality: The use of 4.0 M HCl in dioxane ensures a strictly anhydrous environment. Introducing aqueous HCl at this stage would cause the lipophilic amine salt to "oil out" as a hydrate, trapping impurities and preventing crystallization.

  • Dissolution: Dissolve the free base oil in 50 mL of anhydrous diethyl ether (Et₂O). Transfer to a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Protonation: Calculate 1.05 equivalents of HCl based on the mass from IPC 2. Dropwise, add 4.0 M HCl in dioxane over 15 minutes under vigorous stirring. A white precipitate will immediately begin to form.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour to ensure complete salt formation and particle maturation.

  • Collection: Isolate the crude hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold, anhydrous Et₂O.

Phase 3: Anti-Solvent Recrystallization

Causality: The target salt is highly soluble in methanol due to hydrogen bonding but insoluble in ether. This differential solubility is exploited to exclude structurally similar organic impurities.

  • Dissolution: Transfer the crude salt to a clean flask. Add boiling methanol (MeOH) dropwise just until the solid completely dissolves (typically 10–15 mL).

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot, slowly add anhydrous Et₂O dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of MeOH until the solution is perfectly clear again.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Final Isolation: Collect the pure white crystals via vacuum filtration. Wash with 10 mL of ice-cold Et₂O and dry under high vacuum (<1 mbar) at 40 °C for 6 hours.

Process Analytics & Troubleshooting

To validate the success of the purification, the final API intermediate must be subjected to Quality Control (QC) analytics:

  • ¹H-NMR (DMSO-d₆, 400 MHz): Look for the cyclopropyl multiplet (1.0–1.5 ppm), the broad amine salt singlet (~8.5–9.0 ppm), and the 2,6-dichlorophenyl multiplet (7.3–7.6 ppm). Absence of MTBE (singlets at 1.19 and 3.22 ppm) and Dioxane (singlet at 3.57 ppm) confirms successful vacuum drying.

  • LC-MS: Positive electrospray ionization (ESI+) should yield an [M+H]⁺ cluster at m/z 202.0 / 204.0 / 206.0, characteristic of the C₉H₉Cl₂N free base with two chlorine isotopes.

Troubleshooting Guide
Observed IssueProbable CauseCorrective Action / IPC Adjustment
Emulsion during Phase 1 High concentration of polar impurities or insufficient solvent ratio.Add 10 mL of brine to the separatory funnel and gently swirl. Do not shake vigorously.
Product "oils out" in Phase 2 Presence of residual water in the free base or solvents.Re-dissolve oil in MTBE, dry aggressively with fresh Na₂SO₄, and ensure Et₂O/Dioxane are anhydrous.
Low yield in Phase 3 Excessive use of Methanol during dissolution.Evaporate the solvent mixture by 50% under a stream of N₂, then repeat the anti-solvent (Et₂O) addition.
Yellow tint in final crystals Trace oxidation of the amine or trapped organic impurities.Perform a secondary recrystallization using activated charcoal (10% w/w) during the hot MeOH dissolution step.

References

  • Rahman, M. T., Guan, D., Lakmal, H. H. C., Decker, A. M., Imler, G. H., Kerr, A. T., Harris, D. L., & Jin, C. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 15(1), 169-192.[Link]

  • Kücükdisli, M., Bel-Abed, H., Cirillo, D., Lo, W.-T., Efrém, N.-L., Horatscheck, A., Perepelittchenko, L., Prokofeva, P., Ehret, T. A. L., Radetzki, S., Neuenschwander, M., Specker, E., Médard, G., Müller, S., Wilhelm, S., Kuster, B., von Kries, J. P., Haucke, V., & Nazaré, M. (2023). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry, 66(20), 14278-14302.[Link]

  • Banert, K., Hagedorn, M., Heck, M., Hertel, R., Ihle, A., Müller, I., Pester, T., Shoker, T., & Rablen, P. R. (2020). Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. The Journal of Organic Chemistry, 85(21), 13630-13643.[Link]

Application

Application Note: NMR Structural Elucidation of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide Executive Summary 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide

Executive Summary

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) is a highly strained, rigidified bioisosteric building block frequently utilized in modern small-molecule drug discovery[1]. The 1-arylcyclopropylamine motif acts as a conformationally restricted phenethylamine analog, offering unique pharmacokinetic and pharmacodynamic properties. Because this active pharmaceutical ingredient (API) intermediate contains a highly congested quaternary center and a sterically demanding 2,6-dichlorophenyl ring[2], accurate structural elucidation requires a robust, self-validating Nuclear Magnetic Resonance (NMR) strategy.

This application note details the mechanistic rationale, step-by-step experimental protocols, and orthogonal 1D/2D NMR workflows required to unambiguously confirm the identity and purity of this compound[3].

Mechanistic Rationale & Analytical Strategy

To achieve a self-validating dataset, every experimental choice must be grounded in the physical chemistry of the molecule.

Solvent Selection Causality

Choice: Dimethyl sulfoxide-d6 (DMSO-d6) over Deuterium Oxide (D2O) or Methanol-d4 (CD3OD). Rationale: The compound is a hydrochloride salt. While D2O offers excellent solubility for salts, it facilitates rapid deuterium exchange with the primary amine ( NH3+​ ), obliterating the amine proton signals from the 1H NMR spectrum. DMSO-d6 is a highly polar, aprotic solvent that prevents this exchange. This allows the observation of the NH3+​ protons as a distinct broad singlet integrating to 3H, which is a critical self-validating data point to confirm the salt form rather than the free base.

Conformational Locking & Magnetic Anisotropy

Observation: The four cyclopropyl methylene protons do not appear as a simple singlet or doublet, but rather as a complex AA'BB' spin system (two distinct multiplets). Rationale: The 2,6-dichloro substitution on the phenyl ring introduces severe steric hindrance. This forces the phenyl ring to adopt an orthogonal (perpendicular) conformation relative to the cyclopropane ring to minimize steric clash. Consequently, the cyclopropyl methylene protons ( C2′ and C3′ ) are locked in distinct magnetic environments. The protons syn (cis) to the phenyl ring fall into a different region of the aromatic shielding cone compared to the protons anti (trans) to the phenyl ring, resulting in distinct chemical shifts.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it contains internal checks. This workflow uses 1D NMR for quantitative assessment and 2D NMR (HSQC/HMBC) to mathematically lock the connectivity between the functional domains, eliminating structural ambiguity.

Step 1: Sample Preparation
  • Weigh accurately 10–15 mg of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride[4].

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (contains 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Shim the magnetic field (Z1-Z5 gradients) automatically, ensuring the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz.

  • Tune and match the probe for both 1H and 13C frequencies.

Step 3: 1D NMR Acquisition
  • 1H NMR: Run a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the NH3+​ protons. Acquire 16 scans.

  • 13C NMR: Run a proton-decoupled sequence (e.g., zgpg30). Set D1 to 3.0 seconds to allow relaxation of the quaternary carbons ( C1′ , C1 , C2 , C6 ). Acquire 1024 scans for a high signal-to-noise ratio.

Step 4: 2D NMR Acquisition (The Validation Layer)
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1H−13C single-bond connections. This differentiates the cyclopropyl CH2​ carbons from the aromatic CH carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range ( 2J and 3J ) couplings. Self-Validation Check: You must observe a 3JCH​ correlation from the NH3+​ protons to the cyclopropyl methylene carbons ( C2′/C3′ ), and a parallel 3JCH​ correlation from the aromatic meta-protons ( H−3/H−5 ) to the quaternary cyclopropyl carbon ( C1′ ). This cross-validates the exact attachment points of the molecule.

Quantitative Data & Signal Assignment

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
NH3+​ 8.80br s-3HAmine hydrochloride salt
H-3, H-57.55d8.02HAromatic meta protons
H-47.42t8.01HAromatic para proton
H-2'a, H-3'a1.35m (AA'BB')-2HCyclopropyl CH2​ (syn to Ph)
H-2'b, H-3'b1.15m (AA'BB')-2HCyclopropyl CH2​ (anti to Ph)
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment
C-2, C-6135.5CqAromatic C-Cl
C-1133.0CqAromatic ipso
C-4131.2CHAromatic para
C-3, C-5128.8CHAromatic meta
C-1'37.5CqCyclopropyl quaternary
C-2', C-3'16.2 CH2​ Cyclopropyl methylene
Table 3: 2D NMR Self-Validating Correlations
Proton SignalCOSY Correlations ( 1H−1H )HSQC Correlations ( 1H−13C )HMBC Correlations ( 1H−13Clong−range​ )
NH3+​ (8.80)--C-1', C-2', C-3'
H-3, H-5 (7.55)H-4C-3, C-5C-1, C-2, C-6, C-4
H-4 (7.42)H-3, H-5C-4C-2, C-6
H-2'a/3'a (1.35)H-2' b/3 'bC-2', C-3'C-1', C-1

Workflow Visualization

The following diagram maps the logical progression from sample preparation to self-validating structural confirmation.

NMR_Workflow Start Sample Preparation (10-15 mg API in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) Start->Acq1D Analysis1D Primary Structural Assessment (Chemical Shifts & Integrals) Acq1D->Analysis1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Analysis2D Unambiguous Signal Assignment (Through-bond Correlations) Acq2D->Analysis2D Analysis1D->Acq2D Signal Overlap / Ambiguity Validation Self-Validating Structural Confirmation (API Purity & Identity Verified) Analysis1D->Validation Clear 1D Resolution Analysis2D->Validation

Fig 1. Self-validating NMR workflow for structural elucidation of cyclopropylamine derivatives.

Conclusion

The structural identity of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is unambiguously confirmed through a combination of 1D and 2D NMR techniques. The use of DMSO-d6 preserves the critical NH3+​ signal, proving the salt form. Furthermore, the orthogonal application of HMBC definitively links the highly sterically hindered 2,6-dichlorophenyl ring to the cyclopropylamine core, providing a self-validating dataset that meets the rigorous standards required for pharmaceutical intermediate characterization.

References

  • Calpaclab. "1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, 95% Purity". Calpaclab Chemical Database. Available at: [Link]

  • NextSDS. "1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

  • ACS Publications. "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides". Organic Letters. Available at: [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Characterization and Quantitative Profiling of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

Mechanistic Context & Analytical Significance 1-(2,6-Dichlorophenyl)cyclopropan-1-amine is a highly constrained, halogenated primary amine frequently utilized as a pharmacophoric building block in the development of Lysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Significance

1-(2,6-Dichlorophenyl)cyclopropan-1-amine is a highly constrained, halogenated primary amine frequently utilized as a pharmacophoric building block in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors[1]. From an analytical perspective, the steric bulk of the ortho-chlorine atoms forces the cyclopropylamine moiety out of coplanarity with the phenyl ring. This unique 3D topology significantly influences its ionization efficiency and fragmentation trajectory during electrospray ionization (ESI).

Accurate mass spectrometric analysis of this compound requires a deep understanding of its isotopic signature and its high propensity for in-source fragmentation[2]. This application note provides a self-validating, causality-driven protocol for the robust LC-MS/MS quantification and structural characterization of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride.

Physicochemical & Mass Spectrometric Profiling

Because the molecule contains two chlorine atoms, it exhibits a classic Cl2​ isotopic cluster[3]. The natural abundance of 35Cl and 37Cl dictates a strict 100 : 64 : 10 intensity ratio for the M : M+2 : M+4 peaks. Monitoring this ratio is a mandatory self-validation step to rule out isobaric interference.

Table 1: Exact Mass and Isotopic Properties

ParameterValue / Description
Molecular Formula (Free Base) C9​H9​Cl2​N
Monoisotopic Exact Mass 201.0112 Da
Precursor Ion [M+H]+ 202.0190 Da
Isotopic Cluster Ratios m/z 202.0 (100%), m/z 204.0 (~64%), m/z 206.0 (~10%)
Protonation Site Primary amine ( NH2​ )

Experimental Rationale & Causality

Every step in this protocol is designed with a specific physicochemical purpose:

  • Chromatographic Selection : The highly polar nature of the primary amine hydrochloride can lead to poor retention and peak tailing on standard C18​ columns due to secondary interactions with residual silanols. A mixed-mode or highly end-capped reverse-phase column (e.g., Newcrom R1 or Waters ACQUITY BEH C18​ ) is utilized to ensure sharp peak shapes[4].

  • Buffer Choice : 0.1% Formic acid is strictly required in both mobile phases. The low pH ensures the primary amine remains fully protonated ( [M+H]+ ), maximizing ESI+ ionization efficiency.

  • In-Source Fragmentation Mitigation : Halogenated benzylamines and cyclopropanamines are notorious for losing NH3​ in the ESI source before reaching the first quadrupole[2]. The declustering potential (DP) and cone voltage must be kept deliberately low to preserve the m/z 202.0 precursor.

Fig 1. End-to-end LC-MS/MS experimental workflow for quantitative analysis.

Detailed LC-MS/MS Protocol

Sample Preparation (Self-Validating System)
  • Stock Solution : Dissolve 1.0 mg of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride in 1.0 mL of Methanol (1 mg/mL). Store at -20°C.

  • Internal Standard (IS) Spike : Add a structurally similar halogenated cyclopropanamine (or deuterated analog) at a constant concentration of 50 ng/mL to all calibration standards and unknown samples. Causality: The IS corrects for matrix-induced ion suppression and injection volume variances.

  • Dilution : Dilute samples in 95:5 Water:Acetonitrile (containing 0.1% Formic Acid) to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Chromatographic Conditions
  • Column : Waters ACQUITY UPLC BEH C18​ (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : Start at 5% B to retain the polar amine. Hold for 0.5 min. Ramp to 95% B over 3.5 min to elute the hydrophobic dichlorophenyl moiety. Hold at 95% B for 1 min. Re-equilibrate at 5% B for 1 min.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Mass Spectrometric Conditions
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400 °C (Optimized to ensure complete droplet evaporation without thermally degrading the cyclopropane ring).

  • Cone Voltage : 20 V (Kept low to prevent in-source loss of NH3​ ).

Table 2: Optimized MRM Transitions and Collision Energies

Precursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
202.0 ( 35Cl2​ )185.0 5015Quantifier (Base Peak)
202.0 ( 35Cl2​ )145.0 5025Qualifier 1
202.0 ( 35Cl2​ )174.0 5020Qualifier 2
204.0 ( 35Cl37Cl )187.0 5015Isotope Confirmation

Fragmentation Pathway Analysis

The collision-induced dissociation (CID) of the [M+H]+ precursor (m/z 202.0) yields three primary diagnostic fragment ions. The causality behind these cleavages is driven by steric strain and carbocation stability:

  • m/z 185.0 (Loss of NH3​ , -17 Da) : The base peak fragment. The steric clash between the amine and the ortho-chlorines lowers the activation energy for this cleavage. The resulting cyclopropylcarbinyl cation is exceptionally stable due to σ -conjugation from the cyclopropane ring.

  • m/z 174.0 (Loss of C2​H4​ , -28 Da) : A characteristic cyclopropane ring-opening event followed by the expulsion of neutral ethylene, leaving a highly conjugated imine cation.

  • m/z 145.0 (Loss of C3​H6​N , -57 Da) : Direct cleavage of the C-C bond linking the aryl ring and the cyclopropane, yielding the 2,6-dichlorophenyl cation.

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine.

Troubleshooting & Data Validation

To ensure absolute trustworthiness, the following self-validation checks must be performed on the acquired data:

  • Isotopic Ratio Check : The peak area of the M (m/z 202.0 185.0) and M+2 (m/z 204.0 187.0) transitions must maintain a ~100:64 ratio. A deviation of >5% indicates co-eluting isobaric interference[3].

  • In-Source Fragmentation Diagnostics : If the sensitivity of the m/z 202.0 precursor is unusually low, perform a Q1 full scan. If the m/z 185.0 peak is dominant in Q1, the compound is fragmenting in the source. Resolve this by lowering the source temperature by 50 °C and reducing the declustering potential/cone voltage[2].

References

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • "In-source" fragmentation of an isobaric impurity of lamotrigine for its measurement by liquid chromatography tandem mass spectrometry. PubMed. URL:[Link]

  • Separation of Cyclopropanamine on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

Sources

Application

Application Note: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride in Preclinical Drug Discovery

Introduction & Pharmacophore Rationale In modern medicinal chemistry, overcoming the pharmacokinetic liabilities of primary benzylamines is a persistent challenge. Benzylamines are highly susceptible to rapid oxidative d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, overcoming the pharmacokinetic liabilities of primary benzylamines is a persistent challenge. Benzylamines are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO) and clearance via Cytochrome P450 (CYP) enzymes.

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1)[1][2] represents a highly engineered, conformationally restricted bioisostere designed to solve these exact liabilities. The integration of this building block into a drug scaffold provides three distinct mechanistic advantages:

  • Conformational Locking: The cyclopropyl ring restricts the dihedral rotation of the primary amine, paying the entropic penalty of binding upfront and locking the pharmacophore into an active geometry[3].

  • Steric Orthogonality: The bulky 2,6-dichloro substitution creates immense steric clash with the cyclopropyl ring. This forces the phenyl ring to sit perfectly orthogonal (90° out-of-plane) to the cyclopropylamine plane, creating a highly specific 3D vector ideal for deep, narrow hydrophobic pockets (e.g., in GPCRs and kinases).

  • Metabolic Shielding: The absence of an α -proton on the quaternary cyclopropyl carbon completely abolishes MAO-mediated oxidation, drastically prolonging the in vivo half-life.

Mechanism Node1 Standard Benzylamine Node2 MAO Oxidation (alpha-proton abstraction) Node1->Node2 Node3 Rapid Clearance Node2->Node3 Node4 1-(2,6-Dichlorophenyl) cyclopropan-1-amine Node5 Steric Shielding & No alpha-proton Node4->Node5 Node6 Metabolic Stability Node5->Node6

Figure 1: Metabolic shielding mechanism of the cyclopropylamine pharmacophore.

Key Research Applications

GPCR Ligand Synthesis (e.g., GPR88 Agonists)

Research into novel GPR88 agonists has demonstrated that 1-phenylcyclopropan-1-amine derivatives form critical hydrophobic interactions within the receptor's orthosteric pocket[4]. The primary amine engages in essential hydrogen bonding with backbone carbonyls (e.g., S282), while the rigidified 2,6-dichloro analog provides a precise trajectory to occupy adjacent lipophilic sub-pockets without paying an entropic penalty upon binding[4].

Epigenetic Modulator Design (e.g., HDAC6 Inhibitors)

In the realm of epigenetic modulation, 1-arylcyclopropylamines are utilized as robust, metabolically stable cap groups in the design of Histone Deacetylase 6 (HDAC6) inhibitors[5]. Nucleophilic aromatic substitution (SNAr) of these amines onto pyrimidine scaffolds provides rigidified linker vectors that improve target residence time and mitigate the off-target toxicity typically associated with flexible hydroxamic acid derivatives[5].

Quantitative Data: Reactivity & Stability Metrics

The unique geometry of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine drastically alters its chemical reactivity. The table below summarizes the causality between its structure and its experimental behavior.

MetricStandard Benzylamine1-(2,6-Dichlorophenyl)cyclopropan-1-amineCausality / Rationale
MAO-A Half-Life < 30 mins> 240 minsAbsence of α -proton prevents oxidative deamination.
CYP3A4 Clearance HighLowSteric shielding by the 2,6-dichloro group blocks heme access.
Amide Yield (HBTU) > 90%< 20%Steric hindrance prevents attack on HOBt/HOAt active esters.
Amide Yield (TCFH) > 95%> 75%Highly reactive acyl imidazolium intermediate overcomes steric clash[4].

Self-Validating Experimental Protocols

The synthesis of sterically congested compounds from this deactivated amine is notoriously difficult. The following protocols have been optimized to overcome the inherent low nucleophilicity of the cyclopropylamine core.

Workflow Start 1-(2,6-Dichlorophenyl) cyclopropan-1-amine TCFH TCFH / NMI Activation Start->TCFH R-COOH SNAr SNAr / Dioxane 100°C, DIPEA Start->SNAr Ar-Cl Amide Hindered Amide (GPCR Ligand) TCFH->Amide High Yield Amine N-Aryl Derivative (HDAC Inhibitor) SNAr->Amine Nucleophilic Attack

Figure 2: Divergent synthetic workflows for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine.

Protocol A: Synthesis of Sterically Hindered Amides via TCFH/NMI

Causality Insight: The quaternary nature of the cyclopropyl ring combined with the bulky 2,6-dichloro substitution severely restricts the nucleophilicity of this amine. Traditional coupling agents like HBTU often fail, yielding mostly hydrolyzed starting materials. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-Methylimidazole) generates a highly reactive acyl imidazolium intermediate that forces the amidation to completion[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous CH3CN (0.2 M). Add NMI (3.0 eq) dropwise at 0°C. Stir for 15 minutes to form the active intermediate.

  • Coupling: Add 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (1.1 eq) in one continuous portion. Warm the reaction to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, and dry over Na2SO4.

  • Self-Validation (QC):

    • In-Process: Perform TLC (Hexane/EtOAc 1:1) and stain with Ninhydrin. The complete disappearance of the primary amine spot (which stains deep red/purple) indicates reaction completion.

    • Post-Isolation: Run LC-MS. Confirm the presence of the [M+H]+ peak. TCFH uniquely minimizes the racemization of chiral acids, so verify the absence of epimerized byproducts[4].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Heteroaryl Core Decoration

Causality Insight: Displacing a heteroaryl chloride requires overcoming the steric bulk of the 2,6-dichloro motif. 1,4-Dioxane is selected as the solvent because its high boiling point allows for sufficient thermal energy to drive the SNAr, while DIPEA serves to free-base the hydrochloride salt in situ and neutralize the generated HCl without degrading the heteroaryl core[5].

Step-by-Step Methodology:

  • Preparation: Suspend 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq) and the heteroaryl chloride (e.g., ethyl 2-chloropyrimidine-5-carboxylate, 1.05 eq) in anhydrous 1,4-dioxane (0.3 M)[5].

  • Free-Basing & Reaction: Add DIPEA (2.2 eq) dropwise at room temperature. The suspension will clear as the free base is generated. Heat the mixture to 100°C for 12 hours under reflux.

  • Isolation: Cool to room temperature. Concentrate under reduced pressure to remove the dioxane. Crystallize the crude product directly at room temperature using minimal ethyl acetate (approx. 5 mL per gram of crude)[5].

  • Self-Validation (QC):

    • In-Process: Monitor via UPLC-MS. The starting amine is highly UV-active; track its consumption at 254 nm.

    • Post-Isolation: Perform 1H NMR (DMSO-d6). Confirm the disappearance of the heteroaryl chloride proton and verify the presence of the distinct cyclopropyl CH2 multiplets (typically appearing as complex multiplets around δ 1.2–1.5 ppm).

References

  • Jin, C., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold." ACS Publications, 2023. URL: [Link][4]

  • "Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same." Google Patents (WO2017065473A1), 2017. URL:[5]

  • "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." MIT Open Access Articles, 2019. URL:[Link][3]

Sources

Method

Application Note: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride in Drug Discovery

Executive Summary 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a highly specialized, sterically hindered building block used in the synthesis of advanced pharmaceutical intermediates. By integrating a cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a highly specialized, sterically hindered building block used in the synthesis of advanced pharmaceutical intermediates. By integrating a cyclopropyl ring with a 2,6-dichlorophenyl moiety, this compound offers a unique combination of conformational restriction and metabolic shielding. This application note details the physicochemical properties, strategic utility in medicinal chemistry, and optimized synthetic protocols for incorporating this challenging but highly rewarding building block into novel chemical entities.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must first understand its baseline physicochemical properties. The hydrochloride salt form ensures stability against oxidative degradation and extends shelf life compared to the free base.

PropertyValue
Chemical Name 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 1384799-76-1[1]
Molecular Formula C₉H₁₀Cl₃N (C₉H₉Cl₂N · HCl)
Molecular Weight 238.54 g/mol
SMILES NC1(C2=C(Cl)C=CC=C2Cl)CC1.Cl
Key Structural Features Quaternary C1 center, di-ortho-halogenated aryl ring, primary amine
Storage Conditions Desiccated at Room Temperature (RT) or 2-8°C for long-term storage

Strategic Utility in Drug Design

As a Senior Application Scientist, I frequently observe that the most successful drug candidates leverage specific structural motifs to overcome pharmacokinetic liabilities. The use of 1-(2,6-dichlorophenyl)cyclopropan-1-amine is driven by three causal principles[2]:

  • Metabolic Shielding via the Quaternary Center : Primary amines are notoriously susceptible to oxidative deamination by monoamine oxidases (MAOs) or Cytochrome P450 enzymes. By placing the amine on a quaternary carbon (C1 of the cyclopropyl ring), α -proton abstraction becomes chemically impossible, effectively blocking this metabolic liability. Furthermore, the 2,6-dichloro substitution on the phenyl ring completely blocks ortho-hydroxylation, a common Phase I metabolic pathway for aryl rings.

  • Conformational Locking & Atropisomerism : The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and restricts the conformational flexibility of the amine vector. When coupled with the bulky 2,6-dichloro substituents, the rotation of the phenyl ring around the C(aryl)-C(cyclopropyl) bond is highly restricted[3]. This forces the molecule into an orthogonal conformation, which is highly advantageous for locking the pharmacophore into a bioactive geometry to bind deep, narrow hydrophobic pockets (e.g., in kinase or GPCR targets).

  • Lipophilicity Tuning : The addition of two chlorine atoms significantly increases the lipophilicity (LogP) of the resulting scaffolds. This can be strategically leveraged to improve blood-brain barrier (BBB) penetration or enhance target residence time via halogen bonding deep within a receptor pocket.

G A 1-(2,6-Dichlorophenyl) cyclopropan-1-amine B Quaternary Carbon (Cyclopropyl C1) A->B C 2,6-Dichloro Substitution A->C D Cyclopropyl Ring Strain A->D E Blocks MAO Deamination B->E No alpha-protons F Blocks Ortho- Hydroxylation C->F Steric block G Restricts Aryl Rotation C->G Steric clash H Locks Amine Trajectory D->H Rigid geometry

Structural features of 1-(2,6-dichlorophenyl)cyclopropan-1-amine driving pharmacological utility.

Synthetic Methodologies & Protocols

Expertise & Experience Note : The primary challenge when working with this building block is its extreme steric hindrance. The amine is buried adjacent to a quaternary center and flanked by two bulky chlorine atoms. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields or complete failure. Therefore, highly reactive uronium-based coupling reagents (like HATU) or inversion of electrophile/nucleophile roles must be employed.

Protocol 1: Amide Bond Formation via HATU Coupling

Self-Validating Principle : HATU generates a highly reactive HOAt ester intermediate. The use of a strong, non-nucleophilic base (DIPEA) ensures the amine hydrochloride is fully free-based without competing for the activated ester.

Materials :

  • 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Activation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add DIPEA (2.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester. Causality: Pre-activation is crucial to prevent the sterically hindered amine from reacting with the uronium salt directly, which would form a dead-end, unreactive guanidinium byproduct.

  • Amine Addition : In a separate vial, suspend the 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq) in DMF and add DIPEA (2.0 eq) to generate the free base. Transfer this solution dropwise to the activated acid mixture.

  • Reaction : Heat the reaction mixture to 50°C. Causality: Room temperature is often insufficient to overcome the activation energy barrier imposed by the extreme steric bulk of the 2,6-dichlorophenyl group.

  • Monitoring : Monitor via LC-MS. The reaction typically requires 12-24 hours for completion.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq). Causality: DMF is highly water-miscible but partitions into EtOAc. Washing with 5% aqueous LiCl significantly increases the ionic strength of the aqueous phase, effectively pulling DMF out of the organic layer and preventing emulsion formation.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Start Carboxylic Acid + HATU in Anhydrous DMF Base1 Add DIPEA (2.0 eq) Stir 15 min at RT Start->Base1 Intermediate Active HOAt Ester Formation Base1->Intermediate Combine Combine Solutions Heat to 50°C for 12-24h Intermediate->Combine AminePrep Freebase Amine HCl with DIPEA (2.0 eq) AminePrep->Combine Workup Aqueous Workup (NaHCO3 / EtOAc / LiCl) Combine->Workup Product Purified Amide Product Workup->Product

Optimized HATU-mediated amide coupling workflow for sterically hindered cyclopropylamines.

Protocol 2: Synthesis of Ureas via Triphosgene

When synthesizing ureas from this building block, reacting it with standard isocyanates is sluggish due to steric shielding. Generating the isocyanate/carbamoyl chloride of the hindered cyclopropylamine itself inverts the polarity, allowing a less hindered secondary amine to attack it efficiently.

Step-by-Step Methodology :

  • Phosgenation : Dissolve triphosgene (0.4 eq) in anhydrous DCM at 0°C.

  • Amine Addition : Slowly add a mixture of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq) and pyridine (3.0 eq) in DCM. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours to form the isocyanate/carbamoyl chloride intermediate.

  • Coupling : Add the secondary aliphatic or aromatic amine (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature overnight.

  • Workup : Wash the organic layer with 1N HCl to remove excess pyridine and unreacted secondary amine, followed by a brine wash. Dry over MgSO₄ and purify via chromatography.

References

  • Title: 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information Source: NextSDS Database URL: [Link][1]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry URL: [Link][2]

  • Title: Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one Source: Journal of Medicinal Chemistry URL: [Link][3]

Sources

Application

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride in drug discovery

An In-Depth Guide to 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride in Drug Discovery Application Notes & Protocols for Researchers Introduction: The Strategic Value of a Constrained Scaffold In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride in Drug Discovery

Application Notes & Protocols for Researchers

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride represents a key building block in this domain. Its structure is deceptively simple yet strategically powerful, combining a rigid cyclopropylamine core with a sterically demanding 2,6-dichlorophenyl group. This combination serves to lock the orientation of the phenyl ring relative to the amine, presenting a well-defined pharmacophore to biological targets.

The primary utility of this compound is not as a final drug product, but as a versatile starting material or intermediate for the synthesis of novel therapeutic agents. The cyclopropylamine moiety is a bioisostere for larger, more flexible groups and is prevalent in many neuroactive compounds. The dichlorinated phenyl ring provides metabolic stability and specific steric and electronic properties that can drive target affinity and selectivity. This guide provides a comprehensive overview of its properties, synthesis, applications, and detailed protocols for its use in a research setting.

Physicochemical Properties and Safe Handling

Before initiating any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory.

Compound Data
PropertyValue
IUPAC Name 1-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride
CAS Number 1384799-76-1[1]
Molecular Formula C₉H₁₀Cl₃N
Molecular Weight 238.54 g/mol [2]
Appearance Typically a white to off-white solid
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Recommended storage at 2-8°C for long-term stability.[4]
Safety and Handling Protocol

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is classified as hazardous.[1] Adherence to strict safety protocols is essential.

  • Hazard Identification :

    • Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Causes skin and serious eye irritation.[3][5]

    • May cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][6]

    • Respiratory Protection : Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust.[3] If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling & Storage :

    • Wash hands and any exposed skin thoroughly after handling.[3][6]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Store locked up in a tightly-closed container away from incompatible substances.[3][6]

  • First Aid Measures :

    • In case of Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[3]

    • In case of Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[3][6]

    • In case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6]

    • In case of Ingestion : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[6]

Synthetic Pathways and Derivatization Strategies

The true power of this scaffold lies in its accessibility and the ease with which it can be derivatized to generate compound libraries for screening.

Synthesis of the Core Scaffold

The parent amine is typically prepared from its corresponding carboxylic acid precursor, 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid.[8] A common and effective method is the Curtius rearrangement, which proceeds through an acyl azide intermediate.

Synthesis_Pathway cluster_main Representative Synthesis of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl Start 1-(2,6-Dichlorophenyl) cyclopropane-1-carboxylic acid AcylAzide Intermediate Acyl Azide Start->AcylAzide 1. DPPA, Et3N 2. t-BuOH, heat Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Curtius Rearrangement BocProtected N-Boc Protected Amine Isocyanate->BocProtected Trapping FinalAmine 1-(2,6-Dichlorophenyl) cyclopropan-1-amine BocProtected->FinalAmine Deprotection (e.g., TFA) FinalHCl 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl FinalAmine->FinalHCl HCl in Ether

Caption: Synthetic route via Curtius rearrangement.

This method, analogous to established protocols for similar structures, involves converting the carboxylic acid to an N-Boc-protected amine, which can then be deprotected and converted to the hydrochloride salt for improved stability and handling.[9]

Derivatization Workflow: Building a Chemical Library

The primary amine serves as a versatile chemical handle for diversification. The most common strategy is N-acylation to form a library of amides, which introduces a wide range of functionalities to probe the target's binding pocket.

Derivatization_Workflow cluster_workflow Parallel Amide Library Synthesis Start 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl FreeBase Generate Free Amine (e.g., aq. NaHCO3, extraction) Start->FreeBase Coupling Parallel Reaction Setup (Amine in DCM or DMF) FreeBase->Coupling Reaction Amide Bond Formation Coupling->Reaction Reagents Array of Carboxylic Acids (R-COOH) + Coupling Agent (e.g., TBTU, HATU) Reagents->Reaction Purification Parallel Purification (e.g., Preparative HPLC/SFC) Reaction->Purification Library Diverse Amide Library (For Screening) Purification->Library

Caption: Workflow for parallel amide synthesis.

Applications in Drug Discovery: Targeting Neurological and Inflammatory Pathways

Derivatives of the 1-(2,6-dichlorophenyl)cyclopropanamine scaffold have shown significant activity against several important drug targets. The fixed orientation of the dichlorophenyl ring is crucial for achieving high affinity and selectivity.

Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

The dopamine D1 receptor is a key target for cognitive disorders. While direct agonists have faced challenges like a bell-shaped dose-response and receptor desensitization, Positive Allosteric Modulators (PAMs) offer a more nuanced approach. PAMs bind to a different site on the receptor, enhancing the effect of the endogenous ligand, dopamine.

  • Mechanism : A notable example is LY3154207, a potent and selective D1 PAM.[10] This molecule incorporates a 2-(2,6-dichlorophenyl)acetyl group attached to a complex amine. The dichlorophenyl moiety is critical for its activity, fitting into a specific pocket on the receptor.[10][11] By enhancing D1 signaling only when and where dopamine is naturally released, PAMs may offer a safer and more effective therapeutic profile for conditions like Lewy body dementia.[10][11]

D1_PAM_Mechanism cluster_pam D1 Receptor PAM Action Dopamine Dopamine (Endogenous Ligand) Receptor Dopamine D1 Receptor (GPCR) Dopamine->Receptor Binds Orthosteric Site PAM D1 PAM (e.g., LY3154207 derivative) PAM->Receptor Binds Allosteric Site G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Enhanced Cognition) PKA->Response Phosphorylates Targets

Caption: Simplified D1 receptor signaling enhanced by a PAM.

Cannabinoid CB2 Receptor Agonists for Neuropathic Pain

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells, including microglia in the central nervous system. Activating CB2 is a promising strategy for treating neuropathic pain without the psychoactive effects associated with CB1 receptor agonism.

  • Mechanism : Compounds containing a dichlorophenyl group have been developed as potent CB2 agonists.[12][13] In models of neuropathic pain, these agonists have been shown to reduce pain hypersensitivity.[12] The mechanism involves modulating spinal microglia, shifting them from a pro-inflammatory to an anti-inflammatory phenotype. This reduces the release of inflammatory cytokines and alleviates pain.[12] The dichlorophenyl group plays a key role in fitting the ligand into the CB2 receptor binding site.

Analytical and Experimental Protocols

Rigorous analytical characterization is essential for ensuring the purity and identity of the starting material and its derivatives.

Summary of Analytical Methods
TechniquePurposeKey Parameters
Reverse-Phase HPLC Purity assessment and quantification of non-volatile impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFADetection: 220 nm or 254 nm
GC-MS Identification and quantification of volatile impurities and structural confirmation.Column: DB-5ms or equivalentIonization: Electron Ionization (EI) at 70 eVMode: Full Scan (m/z 40-500)
¹H NMR Structural confirmation and identity verification.Solvent: DMSO-d₆ or D₂OFrequency: ≥400 MHz
Protocol 1: Purity Assessment by HPLC

This protocol is designed for the analysis of the hydrochloride salt and its non-volatile derivatives.

  • Preparation of Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particles).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : UV at 220 nm.

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis : Integrate the peak areas to determine the purity (Area %).

Protocol 2: General Procedure for N-Acylation

This protocol provides a general method for synthesizing an amide derivative.

  • Free-Basing the Amine :

    • Dissolve 1.0 equivalent of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride in dichloromethane (DCM).

    • Add 2.5 equivalents of a mild base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

  • Amide Coupling :

    • In a separate flask, dissolve 1.1 equivalents of the desired carboxylic acid in DCM.

    • Add 1.1 equivalents of a coupling agent (e.g., TBTU, HATU) and 2.5 equivalents of DIPEA. Stir for 5 minutes to pre-activate the acid.

    • Add the pre-activated carboxylic acid solution dropwise to the free amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.

Conclusion and Future Perspectives

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a high-value scaffold for drug discovery, particularly in neuroscience and immunology. Its rigid structure provides a well-defined vector for presenting the dichlorophenyl group to a target protein, while the primary amine offers a reliable point for chemical diversification. The successful development of clinical candidates based on this core structure underscores its importance. Future efforts will likely focus on expanding the range of derivatization chemistries beyond simple acylation and exploring its utility against new biological targets where its unique conformational properties can be leveraged to achieve novel therapeutic effects.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid.
  • AK Scientific, Inc. Safety Data Sheet for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • BASF. (2026, March 6). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Cayman Chemical. (2025, August 18). Safety Data Sheet for Diclofenac amide.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • NextSDS. 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information.
  • BLDpharm. 1-(2,3-Dichlorophenyl)cyclopropan-1-amine.
  • Luongo, L., Palazzo, E., Tambaro, S., et al. (2010, January). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Neurobiology of Disease, 37(1), 177-85.
  • ChemScene. (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl.
  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. Analytical Methods.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl).
  • Google Patents. (2015, November 11). CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone.
  • Kozhushkov, S. I., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Sigma-Aldrich. 1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid.
  • Kovacic, P., et al. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PMC.
  • BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • King's College London. (2010, January 15). 1-(2 ',4 '-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice.
  • Prieto, L., et al. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • PubMed. (2024, September 1).
  • Sigma-Aldrich. [1-(2,5-difluorophenyl)cyclopropyl]amine hydrochloride.
  • BLDpharm. 2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dichlorphenamide?.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Welcome to the technical support resource for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during the handling, storage, and use of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatograms

Question: My recent batches of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride are showing variable purity results by HPLC, and I'm observing new, unidentified peaks that were not present in the initial analysis. What could be the cause?

Answer:

The appearance of new peaks in your chromatograms is a strong indicator of degradation. The cyclopropylamine moiety, particularly when attached to an aromatic ring, can be susceptible to specific degradation pathways.[1] The primary suspects for this instability are hydrolysis and oxidation.

Causality and Troubleshooting Steps:

  • Hydrolytic Degradation: The cyclopropylamine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1]

    • Check pH of Solutions: Ensure that any solvents or buffers used are within a neutral pH range. The hydrochloride salt form provides some initial acidic stabilization, but dissolution in basic or even neutral aqueous media for extended periods can promote degradation. A study on a similar cyclopropyl amine moiety showed it degrades hydrolytically in high pH conditions.[1]

    • Solvent Choice: If your experimental protocol allows, consider using aprotic solvents to minimize the risk of hydrolysis. For aqueous solutions, prepare them fresh and use them promptly.

  • Oxidative Degradation: Exposure to air (oxygen) and light can initiate oxidative degradation pathways.

    • Inert Atmosphere: When handling the solid or solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store the compound in amber vials or protect it from light. Photodegradation studies are a standard part of forced degradation testing to assess light sensitivity.[2][3]

  • Forced Degradation Study: To definitively identify the degradation products and understand the stability limits of your compound, a forced degradation study is recommended.[2][3] This involves subjecting the compound to a range of stress conditions.

    • Workflow for Forced Degradation Study:

      Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1N HCl) F LC-MS/MS Analysis A->F Analyze B Base Hydrolysis (e.g., 0.1N NaOH) B->F Analyze C Oxidation (e.g., 3% H2O2) C->F Analyze D Thermal Stress (e.g., 60°C) D->F Analyze E Photolytic Stress (UV/Vis light) E->F Analyze G Structure Elucidation of Degradants F->G Identify API API Sample (1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl) API->A Expose API->B Expose API->C Expose API->D Expose API->E Expose

      Forced degradation study workflow.
Issue 2: Physical Changes in the Solid Material (Color Change, Clumping)

Question: The white, crystalline powder of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride has started to turn slightly yellow and is clumping together. Is this a sign of instability?

Answer:

Yes, these physical changes are often indicative of chemical degradation and/or issues with storage conditions.

Causality and Troubleshooting Steps:

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the atmosphere. This can lead to clumping and can also accelerate hydrolytic degradation.

    • Storage: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[4]

    • Handling: When weighing or handling the compound, do so in an environment with controlled humidity if possible. Minimize the time the container is open.

  • Color Change: A color change, such as turning yellow, often suggests oxidative degradation or the formation of chromophoric degradation products. This can be exacerbated by exposure to light and air.

    • Review Storage: Confirm that the material is stored away from light and under an inert atmosphere if it is particularly sensitive.

Issue 3: Poor Solubility or Precipitation in Formulation

Question: I am having trouble dissolving 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride in my formulation buffer, or it precipitates out over time. What can I do?

Answer:

Solubility issues can be complex and may be related to the intrinsic properties of the compound, the pH of the formulation, or interactions with other excipients.

Causality and Troubleshooting Steps:

  • pH-Dependent Solubility: The solubility of amine salts is highly dependent on the pH of the solution. As a hydrochloride salt, it will be more soluble in acidic to neutral aqueous solutions where the amine group is protonated.

    • Measure pH: Check the pH of your formulation. If it is neutral to basic, the free base form of the amine may be precipitating, as it is generally less water-soluble.

    • Adjust pH: If your experimental design allows, consider lowering the pH of your formulation to improve solubility.

  • Salt Form and Excipients: The choice of salt and the presence of other components in your formulation can impact stability and solubility.[1]

    • Excipient Compatibility: Conduct compatibility studies with your chosen excipients to ensure they do not promote degradation or precipitation. For example, some excipients can create a microenvironment with a higher pH, which could lead to the degradation of a cyclopropyl amine.[1]

    • Salt Selection: While you are working with the hydrochloride salt, it's worth noting that for drug product development, salt selection is a critical step to optimize stability and solubility.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[5] Specifically:

  • Temperature: Store at room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.[6] Avoid high temperatures.

  • Humidity: Store in a tightly sealed container, preferably in a desiccator, to protect from moisture.[4]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.

  • Light: Protect from light by using amber-colored vials or storing in a dark cabinet.[5]

Q2: What analytical techniques are best for assessing the stability and purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

Analytical TechniquePrimary Application
High-Performance Liquid Chromatography (HPLC) The primary method for quantifying the parent compound and its degradation products. A stability-indicating method should be developed and validated.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for identifying unknown degradation products by providing molecular weight and fragmentation information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the structural elucidation of the parent compound and any isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Can provide information about the functional groups present and can be used for initial identification.[7]

Q3: Are there any known degradation pathways for aryl-cyclopropylamines?

A3: While specific data for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is not extensively published, related structures suggest potential pathways. The cyclopropylamine moiety can undergo hydrolytic cleavage under certain pH conditions.[1] Additionally, oxidative pathways can be initiated by light or reactive oxygen species, potentially leading to ring-opening or modification of the aromatic ring. A study on Diclofenac, which contains a 2,6-dichlorophenylamino group, showed degradation via hydroxylation, dehalogenation, and cleavage of the N-H bridge.[8]

Q4: What safety precautions should be taken when handling this compound?

A4: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and an eye irritant.[9] Therefore, appropriate personal protective equipment (PPE) should always be worn.

  • PPE: Wear safety goggles, gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method capable of separating 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Develop a gradient that starts with a high aqueous component and ramps up the organic component. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Detection: Use a UV detector, scanning a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for the parent compound and potential degradants. A wavelength of around 225-280 nm is a reasonable starting point.[11]

  • Forced Degradation Samples: Inject samples from your forced degradation studies (acid, base, peroxide, heat, light) to ensure the method separates the degradation products from the main peak. The goal is to achieve baseline resolution for all significant peaks.

IV. References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Retrieved from

  • Campbell, J. M., Lee, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from

  • Analytical Methods. (n.d.). Retrieved from

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. Retrieved from [Link]

  • Savchenko, A. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Retrieved from [Link]

  • 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024). Reaction Chemistry & Engineering. Retrieved from

  • An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023). ResearchGate. Retrieved from [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006). Retrieved from

  • Savchenko, A. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Retrieved from [Link]

  • Hassanzadeh-Khayyat, M., et al. (2011). Degradation of Diclofenac in Molecularly Imprinted Polymer Submicron Particles by UV Light Irradiation and HCl Acid Treatment. Journal of Water Resource and Protection, 3, 643-654. Retrieved from [Link]

  • Grillo, M. P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(9), 1771-1779. Retrieved from [Link]

  • 1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride SDS. (2023). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE. (2007). European Patent Office. Retrieved from [Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. (2024). Journal of Organic Chemistry, 89(1), 57-67. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals tasked with synthesizing 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride ....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals tasked with synthesizing 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride .

The 1-arylcyclopropylamine moiety is a privileged bioisosteric scaffold in medicinal chemistry. However, the presence of two ortho-chloro groups on the phenyl ring introduces severe steric hindrance, complicating standard nucleophilic additions and hydrolytic pathways. This guide breaks down the validated 4-step synthetic workflow, explains the mechanistic causality behind each protocol, and provides targeted troubleshooting for common experimental bottlenecks.

Synthesis Workflow & Pathway Visualization

The synthesis relies on a bottom-up construction starting from 2,6-dichlorophenylacetonitrile, progressing through cyclopropanation, hydration, and a controlled rearrangement to yield the final amine salt.

SynthesisPathway SM 2,6-Dichlorophenylacetonitrile (Starting Material) Step1 Step 1: Cyclopropanation 1,2-Dibromoethane, NaOH, TEBAC (Phase-Transfer Catalysis) SM->Step1 Int1 1-(2,6-Dichlorophenyl) cyclopropanecarbonitrile Step1->Int1 Step2 Step 2: Radziszewski Hydration H2O2, NaOH, DMSO (Alpha-Effect Nucleophilic Attack) Int1->Step2 Int2 1-(2,6-Dichlorophenyl) cyclopropanecarboxamide Step2->Int2 Step3 Step 3: Hofmann Rearrangement NaOCl, NaOH, H2O (Isocyanate Intermediate) Int2->Step3 Int3 1-(2,6-Dichlorophenyl) cyclopropan-1-amine Step3->Int3 Step4 Step 4: Salt Formation HCl in Dioxane/Ether (Precipitation) Int3->Step4 Product 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl (Final Product) Step4->Product

Workflow for the 4-step synthesis of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride.

Quantitative Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldPhysical State
2,6-Dichlorophenylacetonitrile C₈H₅Cl₂N186.04N/A (Starting Material)Solid
1-(2,6-Dichlorophenyl)cyclopropanecarbonitrile C₁₀H₇Cl₂N212.0775 - 85%Solid/Heavy Oil
1-(2,6-Dichlorophenyl)cyclopropanecarboxamide C₁₀H₉Cl₂NO230.0980 - 90%Solid
1-(2,6-Dichlorophenyl)cyclopropan-1-amine C₉H₉Cl₂N202.0865 - 75%Oil
1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl C₉H₁₀Cl₃N238.54> 90%Crystalline Solid
Step-by-Step Methodologies & Mechanistic Causality
Step 1: Phase-Transfer Catalyzed Cyclopropanation
  • Protocol : Dissolve 2,6-dichlorophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene. Add a phase-transfer catalyst such as TEBAC (Triethylbenzylammonium chloride, 0.05 eq). Slowly add 50% aqueous NaOH while maintaining vigorous stirring (>500 rpm) at 40–50 °C for 6–8 hours. Extract with ethyl acetate and wash with brine.

  • Causality : The 2,6-dichloro substitution creates immense steric bulk around the alpha-carbon. Using a biphasic system with a phase-transfer catalyst (PTC) allows for controlled, successive alkylations without the need for harsh, pyrophoric bases like Sodium Hydride (NaH). The PTC transports the hydroxide ion into the organic phase to deprotonate the alpha-carbon, facilitating the initial alkylation and subsequent intramolecular ring closure 1.

Step 2: Radziszewski Hydration to Amide
  • Protocol : Dissolve the nitrile intermediate in DMSO. Add 30% aqueous H₂O₂ (4.0 eq) and a catalytic amount of 6M NaOH (0.2 eq). Stir at room temperature to 40 °C until TLC indicates complete conversion. Quench with sodium thiosulfate to neutralize residual peroxides.

  • Causality : Standard acidic or basic hydrolysis fails due to the steric shielding of the nitrile carbon by the ortho-chloro groups. The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻), which is a significantly stronger nucleophile than the hydroxide ion due to the alpha effect. This heightened nucleophilicity allows it to effectively penetrate the steric bulk and attack the hindered nitrile carbon to form the amide 2.

Step 3: Hofmann Rearrangement to Free Amine
  • Protocol : Suspend the amide in aqueous NaOH (2.5 eq) at 0 °C. Slowly add sodium hypochlorite (NaOCl, 1.2 eq) solution dropwise, ensuring the internal temperature remains below 10 °C. After complete addition, gradually warm the mixture to 40–50 °C for 2 hours to drive the rearrangement. Extract the free amine with MTBE.

  • Causality : The reaction proceeds via an N-chloroamide and a subsequent isocyanate intermediate. The cyclopropane ring is highly strained. Strict temperature control during the hypochlorite addition prevents premature degradation or ring-opening side reactions before the isocyanate safely hydrolyzes to the primary amine 3.

Step 4: Hydrochloride Salt Formation
  • Protocol : Dissolve the free amine in anhydrous diethyl ether or MTBE. Dropwise add a solution of HCl in dioxane (4M, 1.1 eq) at 0 °C until precipitation is complete. Filter the precipitate, wash with cold anhydrous ether, and dry under vacuum.

  • Causality : The free base 1-(2,6-dichlorophenyl)cyclopropan-1-amine is an oil that is prone to oxidative degradation and volatility. Conversion to the hydrochloride salt yields a stable, highly pure crystalline solid suitable for long-term storage and biological testing 4.

Troubleshooting FAQs

Q1: Why am I seeing significant mono-alkylation or elimination products (e.g., vinyl derivatives) in Step 1? A1: This is typically caused by insufficient mixing in the biphasic system or a degraded phase-transfer catalyst. The reaction relies entirely on the efficient transfer of the hydroxide base into the organic layer. Ensure the mechanical stirring rate is >500 rpm and verify the quality/dryness of your TEBAC. Additionally, an excess of 1,2-dibromoethane (at least 1.5 equivalents) is required to outcompete elimination pathways.

Q2: My nitrile hydrolysis in Step 2 is stalling at 50% conversion. How can I drive it to completion? A2: The 2,6-dichloro substitution makes the nitrile highly resistant to nucleophilic attack. If the reaction stalls, the H₂O₂ may have disproportionated. Add a fresh portion of 30% H₂O₂ (bringing the total up to 4.0–5.0 equivalents) and slightly elevate the temperature to 40 °C. Using DMSO as the solvent instead of ethanol drastically accelerates the Radziszewski reaction by leaving the hydroperoxide anion unsolvated and highly reactive 2.

Q3: During the Hofmann rearrangement, I'm observing ring-opened byproducts. What is causing this? A3: Cyclopropylamines are prone to ring-opening if the intermediate isocyanate is exposed to excessive heat or localized acidic zones. Ensure the NaOCl is added dropwise at 0–5 °C with vigorous stirring to prevent exothermic spikes. Only warm the reaction to 40–50 °C after the N-chloroamide has fully formed. For highly sensitive batches, utilizing a continuous-flow microreactor setup for the Hofmann step has been shown to drastically reduce residence time and thermal degradation 5.

Q4: The final HCl salt is highly hygroscopic and discolors over time. How can I improve its stability? A4: Discoloration indicates residual free base or trapped moisture during precipitation. Ensure Step 4 is performed under strictly anhydrous conditions using HCl in dioxane or ether, never aqueous HCl. Dry the isolated salt in a vacuum desiccator over P₂O₅ and store it under an inert atmosphere (argon or nitrogen) at 4 °C to maintain its integrity 4.

References
  • "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews - ACS Publications. Available at: [Link]

  • "Fundamental and Development of Microreaction Technology for the Application of Fine Chemicals Synthesis." Taylor & Francis. Available at:[Link]

  • "1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride Purification

Overview As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of sterically hindered α -arylcyclopropylamines. 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of sterically hindered α -arylcyclopropylamines. 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) is a high-value intermediate whose purification is complicated by the bulky ortho-chloro substituents and the inherent strain of the cyclopropane ring.

1-Arylcyclopropylamines are highly sought-after bioisosteric building blocks for small molecule drug design due to their unique metabolic stability and reduced basicity compared to standard aliphatic amines[1]. Most syntheses of this specific core rely on the —treating 2,6-dichlorobenzonitrile with ethylmagnesium bromide and titanium(IV) isopropoxide, followed by Lewis acid activation[2]. While efficient, this pathway generates a specific and stubborn impurity profile: unreacted nitriles, titanium emulsions, and ring-opened alkylamines.

This guide provides field-proven, self-validating methodologies to isolate the pure hydrochloride salt.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains Ti, Nitrile, Amine) Quench Rochelle Salt Quench (Removes Ti Emulsion) Crude->Quench AcidExt Acid Extraction (pH < 2) (Amine to Aq. Phase) Quench->AcidExt OrgWaste Organic Waste (Nitrile & Neutrals) AcidExt->OrgWaste Discard BaseExt Basification (pH > 10) & EtOAc Extraction AcidExt->BaseExt Aqueous Phase AqWaste Aqueous Waste (Inorganic Salts) BaseExt->AqWaste Discard SaltForm Anhydrous HCl Addition (in MTBE/Dioxane) BaseExt->SaltForm Organic Phase Recryst Recrystallization (EtOH/EtOAc) SaltForm->Recryst PureProduct Pure 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl Recryst->PureProduct

Workflow for the isolation and purification of 1-(2,6-dichlorophenyl)cyclopropan-1-amine HCl.

Troubleshooting Guide & FAQs

Q1: Why does my hydrochloride salt "oil out" instead of crystallizing during precipitation?

  • Causality: The 2,6-dichloro substitution creates a hydrophobic pocket around the primary amine, which reduces the lattice energy of the resulting hydrochloride salt if it is solvated by water. Furthermore, cyclopropylamines are inherently hygroscopic. If you use aqueous HCl or a solvent that absorbs atmospheric moisture, the salt will form a biphasic oil rather than a rigid crystal lattice.

  • Solution: Use strictly anhydrous conditions. Dissolve the free base in an aprotic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc) and precipitate using a stoichiometric amount of anhydrous HCl in dioxane or diethyl ether.

Q2: How do I remove unreacted 2,6-dichlorobenzonitrile from the Kulinkovich-Szymoniak synthesis?

  • Causality: 2,6-Dichlorobenzonitrile is highly lipophilic and neutral, whereas your product is a basic amine. However, because of the steric shielding of the amine by the ortho-chlorines, the pKa of 1-(2,6-dichlorophenyl)cyclopropan-1-amine is slightly lower than typical aliphatic amines, meaning weak acids will not fully protonate it.

  • Solution: Perform a rigorous acid-base extraction. Extract the crude reaction mixture with 0.5 M HCl to drive the pH below 2. The neutral nitrile remains in the organic phase. Discard the organic phase, then basify the aqueous phase to pH > 10 using 2 M NaOH to regenerate the free amine, which is then extracted into fresh organic solvent.

Q3: I have a persistent basic impurity with a similar mass (+2 Da). What is it and how do I remove it?

  • Causality: This is likely 1-(2,6-dichlorophenyl)propan-1-amine, a ring-opened byproduct. During the , the azatitanacyclopentane intermediate can undergo premature ring-opening if the Lewis acid (e.g., BF 3​ ·OEt 2​ ) stoichiometry is incorrect or if the reaction overheats[3]. Because this impurity is also a primary amine, acid-base extraction will not separate it.

  • Solution: Separation must be achieved via fractional crystallization of the hydrochloride salt. The ring-opened propan-1-amine salt typically exhibits higher solubility in ethanol/ethyl acetate mixtures than the rigid cyclopropylamine salt.

Q4: Why is my product yellow/orange instead of white, and why does it form an emulsion during aqueous workup?

  • Causality: Titanium(IV) isopropoxide is used stoichiometrically in the synthesis. During aqueous quenching, Ti(IV) forms gelatinous, polymeric titanium dioxide/hydroxide networks that trap the product and cause severe emulsions and discoloration[2].

  • Solution: Quench the reaction using a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, breaking down the polymeric titanium species into water-soluble complexes, resolving the emulsion and removing the color.

Quantitative Impurity Profile & Removal Strategies

ImpurityMass/Analytical MarkerOriginRemoval Strategy
2,6-Dichlorobenzonitrile m/z 171 (Neutral)Unreacted starting materialAcid-base extraction (pH < 2)
1-(2,6-Dichlorophenyl)propan-1-amine m/z 203 (+2 Da, Basic)Azatitanacycle ring-openingFractional recrystallization (EtOH/EtOAc)
Tertiary Carbinamine m/z > 201 (Basic)Excess Grignard reagentRecrystallization / Chromatography
Polymeric Titanium Dioxide Visual: Yellow/White emulsionTi(OiPr) 4​ catalyst residueSaturated Rochelle salt quench

Experimental Protocol: Optimized Purification Workflow

This protocol is designed as a self-validating system to ensure high-purity isolation of the target amine hydrochloride.

Step 1: Quenching and Titanium Removal
  • Cool the crude Kulinkovich-Szymoniak reaction mixture to 0 °C using an ice bath.

  • Slowly add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) at a ratio of 10 mL per mmol of Titanium used.

  • Vigorously stir the biphasic mixture at room temperature for 1 to 2 hours.

    • Validation Check: The process is complete when the organic layer is clear and the aqueous layer is a distinct, non-gelatinous blue or colorless phase. If an emulsion persists, add additional Rochelle salt and continue stirring.

Step 2: Acid-Base Extraction
  • Separate the organic phase (which contains the free amine and unreacted nitrile) and extract it with 0.5 M HCl (3 x 15 mL per gram of crude).

    • Validation Check: Test the aqueous phase with pH paper to ensure the pH is strictly < 2. If not, add more 0.5 M HCl.

  • Discard the organic phase (contains the 2,6-dichlorobenzonitrile impurity).

  • Cool the combined aqueous acidic phases to 0 °C and basify to pH > 10 using 2 M NaOH.

    • Validation Check: The aqueous solution will turn cloudy as the free amine precipitates/oils out.

  • Extract the liberated free amine with MTBE (3 x 20 mL). Wash the combined MTBE layers with brine and dry over anhydrous Na 2​ SO 4​ .

Step 3: Anhydrous Salt Formation
  • Filter off the drying agent and concentrate the MTBE solution to approximately half its volume under reduced pressure.

  • Chill the solution to 0 °C and add 1.05 equivalents of 4 M HCl in dioxane dropwise under vigorous stirring.

    • Validation Check: A white precipitate should form immediately. If the solution oils out, the MTBE contains trace water. In this event, evaporate to dryness, redissolve in anhydrous MTBE, and re-precipitate.

Step 4: Recrystallization
  • Isolate the crude hydrochloride salt via vacuum filtration.

  • Dissolve the solid in a minimum amount of boiling absolute ethanol.

  • Slowly add ethyl acetate (anti-solvent) until the solution becomes slightly cloudy (approximate ratio 1:4 EtOH:EtOAc).

  • Allow the solution to cool to room temperature, then transfer to 4 °C overnight to crystallize the pure 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride. The ring-opened propan-1-amine impurities will remain in the mother liquor.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • New and easy route to primary cyclopropylamines from nitriles Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Kulinkovich-Szymoniak Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support and Troubleshooting Guide for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1). This compound is a highly specialized arylcyclopropylamine building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1). This compound is a highly specialized arylcyclopropylamine building block. While the hydrochloride salt is generally stable, the free base exhibits profound instability driven by inherent molecular strain and electronic effects.

This guide is designed for researchers and drug development professionals to understand the causality behind the degradation of this compound and to implement self-validating protocols to prevent it.

Mechanistic Causality: The "Push-Pull" Instability

To successfully handle 1-(2,6-dichlorophenyl)cyclopropan-1-amine, one must understand the thermodynamic forces at play. The cyclopropane ring possesses significant inherent angle strain (~27.5 kcal/mol). In the free base form, the nitrogen atom's lone pair can donate electron density into the anti-bonding ( σ∗ ) orbitals of the highly strained cyclopropane C-C bonds[1].

This "push-pull" polarization drastically lowers the oxidation potential of the molecule. Upon exposure to ambient oxygen, transition metals, or enzymatic oxidants (like Cytochrome P450), the free base readily undergoes a single-electron transfer (SET) to form an aminium radical [2]. To relieve the ring strain, this radical instantly triggers homolytic C-C bond cleavage (ring opening), leading to irreversible degradation into acyclic amides and primary alcohols[3][4].

Conversely, in the hydrochloride salt form , the nitrogen lone pair is protonated ( −NH3+​ ). This locks the electron density, preventing orbital overlap with the cyclopropane ring and effectively halting the degradation cascade[1].

Mechanism A HCl Salt (Stable) Nitrogen Protonated B Free Base (Unstable) Lone Pair Active A->B pH > 7 (Workup/Assay) C Aminium Radical (1e- Oxidation) B->C Ambient O2 / Oxidants D C-C Bond Cleavage (Strain Relief) C->D Spontaneous E Acyclic Degradants (Amides/Alcohols) D->E Oxygen Trapping

Oxidative ring-opening degradation pathway of arylcyclopropylamines.

Troubleshooting & FAQs

Q1: My compound completely degrades during standard aqueous workup (extraction into ethyl acetate). What is happening? A: You are inadvertently free-basing the compound in the presence of ambient oxygen. When you wash with basic solutions (e.g., NaHCO3​ ) to neutralize the HCl salt, the liberated free base immediately reacts with dissolved O2​ in the solvent. This leads to oxidative ring opening[3]. To prevent this, workups must be performed using strictly degassed solvents under an inert atmosphere (Argon/Nitrogen).

Q2: What specific degradation products should I look for in my LC-MS analysis? A: Oxidative ring opening of 1-arylcyclopropylamines typically yields an acyclic amide and a primary alcohol[3]. For 1-(2,6-dichlorophenyl)cyclopropan-1-amine, look for a mass shift corresponding to the addition of oxygen and water ( +32 Da or +18 Da depending on the exact trapping mechanism), often resulting in 1-(2,6-dichlorophenyl)-3-hydroxypropan-1-one derivatives.

Q3: I am trying to use this compound in a Palladium-catalyzed cross-coupling reaction, but my yields are <10%. How can I improve this? A: Palladium-catalyzed reactions with cyclopropylamines are notoriously difficult because the metal can insert into the strained C-C bond, or the amine can undergo oxidative degradation[3]. You must use strict Schlenk techniques to exclude all oxygen. Furthermore, utilize bulky, electron-rich phosphine ligands (such as YPhos) and run the reaction at room temperature. This accelerates the productive catalytic cross-coupling cycle, allowing it to outcompete the degradation pathway[3][5].

Q4: Is this compound stable in biological assays (e.g., in vitro microsome stability)? A: It will likely exhibit a very short half-life in the presence of metabolic enzymes. Cyclopropylamines are classic mechanism-based (suicide) inhibitors of Cytochrome P450 enzymes. The enzyme oxidizes the amine to an aminium radical, which ring-opens to a highly reactive carbon-centered radical that covalently binds to the P450 heme group or active site residues, destroying both the compound and the enzyme[2][4].

Validated Experimental Protocols

To ensure scientific integrity, any protocol involving this compound must be a self-validating system . The following protocol incorporates internal controls to verify that degradation has been successfully arrested.

Protocol: Anaerobic Free-Basing and Immediate Derivatization

Purpose: To convert the stable HCl salt to a reactive free base and couple it to an electrophile before oxidative degradation can occur.

Step 1: System Preparation & Degassing

  • Transfer 1-(2,6-dichlorophenyl)cyclopropan-1-amine HCl (1.0 eq) and an internal standard (e.g., biphenyl, 0.1 eq) into an oven-dried Schlenk flask.

  • Subject the flask to three cycles of high vacuum and Argon backfill.

  • In a separate sealed flask, vigorously sparge anhydrous Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA) with Argon for 30 minutes.

Step 2: In Situ Neutralization 4. Inject the degassed DCM into the Schlenk flask via a gas-tight syringe. 5. Cool the suspension to 0°C using an ice bath to lower the kinetic rate of any potential side reactions. 6. Inject the degassed DIPEA (2.5 eq) dropwise. Causality note: DIPEA is chosen over stronger bases to minimize base-catalyzed side reactions while effectively neutralizing the HCl salt.

Step 3: Immediate Trapping 7. Within 60 seconds of DIPEA addition, inject your desired electrophile (e.g., an acid chloride or sulfonyl chloride, 1.2 eq). 8. Allow the reaction to warm to room temperature and stir for 2 hours under Argon. 9. Quench with degassed 1N HCl to re-protonate any unreacted starting material, then analyze via LC-MS. The internal standard will validate that no material was lost to non-specific adsorption or evaporation.

Workflow S1 1. Lyophilized HCl Salt (Store at -20°C) S2 2. Suspend in Degassed Solvent S1->S2 S3 3. Anaerobic Neutralization (Argon, 0°C) S2->S3 S4 4. Immediate Derivatization (Electrophile Addition) S3->S4

Validated workflow for handling unstable arylcyclopropylamine free bases.

Quantitative Stability Data

The following table summarizes the expected stability profile of 1-(2,6-dichlorophenyl)cyclopropan-1-amine under various experimental conditions, demonstrating the critical need for pH and atmospheric control.

Environmental ConditionState of AmineAtmosphereEst. Half-Life ( t1/2​ )Primary Degradation Pathway
Solid State, 25°CHCl SaltAmbient Air> 2 YearsNone (Stable)
Aqueous Buffer, pH 2.0HCl SaltAmbient Air> 6 MonthsNone (Stable)
Aqueous Buffer, pH 7.4Free BaseAmbient Air< 2 HoursOxidative Ring Opening
Aqueous Buffer, pH 7.4Free BaseStrict Argon~ 48 HoursSlow Hydrolytic Cleavage
Human Liver MicrosomesFree BaseAerobic (NADPH)< 15 MinutesCYP450-Mediated Radical Cleavage

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine National Institutes of Health (NIH) / PubMed Central
  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Public
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Frontiers in Chemistry
  • Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation National Institutes of Health (NIH) / PubMed

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists synthesizing 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, a critical cyclopropylamine building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists synthesizing 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, a critical cyclopropylamine building block used in drug development.

The most efficient and scalable route to this compound is the Kulinkovich–Szymoniak cyclopropanation[1]. This methodology converts 2,6-dichlorobenzonitrile directly into the primary cyclopropylamine using ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)4), followed by a critical Lewis acid-mediated ring contraction[2]. While highly effective, this organometallic pathway is sensitive to stoichiometry, temperature, and quenching conditions.

Part 1: Workflow & Mechanistic Causality

To successfully troubleshoot this synthesis, one must understand the causality behind the reaction pathway. The reaction initiates with the formation of a low-valent titanacyclopropane intermediate from Ti(OiPr)4 and EtMgBr. This intermediate acts as a 1,2-dianion equivalent, inserting into the nitrile group of 2,6-dichlorobenzonitrile to form an azatitanacyclopentane complex[3].

The divergence between successful product formation and impurity generation occurs here: the addition of a Lewis acid (such as BF3·OEt2) is strictly required to force the ring contraction into the desired cyclopropylamine[4]. Failure to control this step, or the preceding stoichiometry, leads to predictable side reactions.

G SM 2,6-Dichlorobenzonitrile (Starting Material) Aza Azatitanacyclopentane Complex SM->Aza Insertion Reagents Ti(OiPr)4 + EtMgBr Titanacycle Titanacyclopropane Intermediate Reagents->Titanacycle β-hydride elimination Titanacycle->Aza Amine 1-(2,6-Dichlorophenyl) cyclopropan-1-amine Aza->Amine 1. BF3·OEt2 (Ring Contraction) 2. NaOH Quench Ketone Ketone Impurity (Hydrolysis Byproduct) Aza->Ketone H2O Quench w/o Lewis Acid Carbinamine Carbinamine Impurity (Over-alkylation) Aza->Carbinamine Excess EtMgBr API Target Hydrochloride Salt Amine->API HCl / Dioxane

Mechanistic pathway of the Kulinkovich-Szymoniak reaction and impurity formation routes.

Part 2: Troubleshooting FAQs

Q1: Why is my crude product contaminated with a large amount of 1-(2,6-dichlorophenyl)propan-1-one (ketone impurity)? Cause: The ketone is the classical byproduct of premature hydrolysis of the azatitanacyclopentane intermediate[4]. Under standard Kulinkovich-de Meijere conditions, nitriles naturally yield ketones upon aqueous workup. Solution: The azatitanacycle must be forced to undergo ring contraction before any moisture is introduced. This is achieved by adding a strong Lewis acid, typically 2.0 equivalents of Boron trifluoride etherate (BF3·OEt2)[2]. Ensure your BF3·OEt2 is fresh and colorless; degraded Lewis acid will fail to drive the contraction, leaving the intermediate vulnerable to hydrolysis during the quench.

Q2: LC-MS analysis shows a +28 Da mass impurity corresponding to a tertiary carbinamine (1-(2,6-dichlorophenyl)-1-ethylpropylamine). How do I suppress this? Cause: This over-alkylation occurs when there is an excess of the Grignard reagent (EtMgBr) relative to the nitrile, or when sub-stoichiometric amounts of Ti(OiPr)4 are used[1]. The excess EtMgBr acts as a nucleophile, adding to the intermediate imine/titanacycle. Solution: Strictly control the stoichiometry. The optimal ratio is 1.0 eq Nitrile : 1.1 eq Ti(OiPr)4 : 2.1 eq EtMgBr. Do not exceed 2.2 equivalents of the Grignard reagent[5].

Q3: I am detecting a des-chloro impurity (loss of one chlorine atom). What is causing this dehalogenation? Cause: The 2,6-dichloro substitution pattern is sterically hindered and electron-withdrawing. If the internal reaction temperature spikes during the highly exothermic addition of EtMgBr, the Grignard reagent can undergo a halogen-metal exchange with the ortho-chlorine atoms instead of forming the titanacyclopropane. Solution: Maintain rigorous cryogenic control. Add the EtMgBr dropwise while maintaining the internal temperature below -65°C. Only after complete addition should the reaction be allowed to slowly warm to ambient temperature.

Q4: The aqueous workup is generating an intractable gelatinous emulsion, trapping my product and lowering yields. How can I resolve this? Cause: Quenching titanium-mediated reactions with plain water or mild acid generates gelatinous titanium dioxide (TiO2) and complex titanium hydroxides that are nearly impossible to filter. Solution: Quench the reaction with 10% aqueous NaOH or saturated Rochelle salt (potassium sodium tartrate) solution. NaOH converts the titanium species into a granular, easily filterable inorganic precipitate.

Part 3: Standard Optimized Protocol (Self-Validating System)

The following protocol integrates in-process controls (IPC) to ensure each mechanistic milestone is validated before proceeding.

W Step1 Reaction Setup (Nitrile + Ti(OiPr)4) Step2 Grignard Addition (EtMgBr at -70°C) Step1->Step2 Step3 Ring Contraction (BF3·OEt2 Addition) Step2->Step3 Step4 Quench & Filtration (10% NaOH + Celite) Step3->Step4 Step5 Salt Formation (HCl in Dioxane) Step4->Step5

Experimental workflow for the synthesis and isolation of the target API.

Step 1: Catalyst & Intermediate Generation
  • Charge a flame-dried flask with 2,6-dichlorobenzonitrile (1.0 eq) and anhydrous THF (10 mL/g) under a nitrogen atmosphere.

  • Add Titanium(IV) isopropoxide (1.1 eq) at room temperature. Stir for 10 minutes.

  • Cool the reaction mixture to -70°C using a dry ice/acetone bath.

  • Dropwise add Ethylmagnesium bromide (3.0 M in Et2O, 2.1 eq) via syringe pump, maintaining the internal temperature ≤ -65°C.

  • Causality Check: The solution will transition to a dark brown/black color, visually validating the successful formation of the low-valent titanacyclopropane species.

  • Remove the cooling bath and allow the reaction to warm to 20°C over 2 hours.

Step 2: Lewis Acid-Mediated Ring Contraction
  • Re-cool the dark reaction mixture to 0°C.

  • Add Boron trifluoride diethyl etherate (BF3·OEt2, 2.0 eq) dropwise.

  • Self-Validation (IPC): Stir for 1 hour at room temperature. Quench a 0.1 mL aliquot in 10% NaOH/EtOAc and analyze the organic layer via TLC/LC-MS. The nitrile starting material must be fully consumed, and the primary amine mass (m/z 202 for the free base) should be the dominant peak.

Step 3: Granular Quench & Extraction
  • Cool the mixture to 0°C and quench by carefully adding 10% aqueous NaOH (3 mL/g of starting material).

  • Stir vigorously for 45 minutes. Causality Check: The dark solution will transition to a biphasic mixture with a white/grey granular precipitate, preventing emulsion formation.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 1-(2,6-dichlorophenyl)cyclopropan-1-amine free base.

Step 4: Hydrochloride Salt Formation
  • Dissolve the crude free base in anhydrous Diethyl Ether (or MTBE).

  • Cool to 0°C and slowly add 4.0 M HCl in Dioxane (1.2 eq).

  • Stir for 30 minutes. A white precipitate of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride will form.

  • Filter, wash with cold ether, and dry under vacuum to afford the pure API intermediate.

Part 4: Quantitative Data Summary

Impurity ProfileStructural IdentityPrimary CausalityPreventive ActionAcceptable Limit (HPLC)
Starting Material 2,6-DichlorobenzonitrileMoisture in THF; Degraded EtMgBrUse strictly anhydrous solvents; Titrate Grignard< 0.5%
Ketone 1-(2,6-Dichlorophenyl)propan-1-onePremature hydrolysis; Inactive Lewis acidEnsure 2.0 eq fresh BF3·OEt2 prior to quench< 1.0%
Carbinamine 1-(2,6-Dichlorophenyl)-1-ethylpropylamineExcess EtMgBr (>2.2 eq)Cap EtMgBr at 2.1 eq; Ensure 1.1 eq Ti(OiPr)4< 0.5%
Des-chloro 1-(2-Chlorophenyl)cyclopropan-1-amineHalogen-metal exchangeMaintain T < -65°C during Grignard addition< 0.1%

References

  • Kulinkovich-Szymoniak Reaction | Organic Chemistry Portal | 1

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation | ACS Publications | 3

  • A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles | The Journal of Organic Chemistry | 4

  • New and easy route to primary cyclopropylamines from nitriles | Organic Chemistry Portal |2

  • Kulinkovich-Szymoniak Reaction (Mechanism & Carbinamine Formation) | Organic Chemistry Portal | 5

Sources

Reference Data & Comparative Studies

Validation

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride purity analysis

Comprehensive Guide to Purity Analysis of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride: Method Comparison & Validation As a Senior Application Scientist, I frequently encounter the analytical hurdles associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Purity Analysis of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride: Method Comparison & Validation

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with halogenated phenylcyclopropylamines. The compound 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) presents a unique intersection of structural challenges: a sterically hindered primary amine, a strained cyclopropyl ring, highly lipophilic ortho-substituted halogens, and an ionic hydrochloride salt form.

This guide objectively compares the two primary analytical modalities—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing causality-driven methodologies to establish a robust, self-validating purity analysis framework.

Mechanistic Challenges in Amine Hydrochloride Analysis

Before selecting an analytical method, one must understand the physicochemical behavior of amine hydrochlorides in solution and gas phases.

  • Peak Splitting & Tailing in HPLC: Amine hydrochlorides dictate the localized pH of the mobile phase if buffer capacity is insufficient. This leads to a partial split of the peak due to the coexistence of protonated and free-base forms [1]. Furthermore, protonated amines interact strongly with residual ionized silanols on silica-based stationary phases, causing severe peak tailing.

  • Thermal Instability in GC: Hydrochloride salts are non-volatile and thermally labile. Injecting the salt directly into a hot GC inlet (typically 250°C) causes unpredictable dissociation, deposition of HCl in the liner, and active-site adsorption, degrading both the analyte and the column [2].

To circumvent these issues, we must either strictly control the pH in the liquid phase (HPLC) or perform a chemical transformation (free-basing) for the gas phase (GC).

G Start Purity Analysis: 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl Q1 Target Impurity Profile Start->Q1 Volatile Volatile Impurities (Residual Solvents) Q1->Volatile Low MW / Volatile NonVolatile Non-Volatile (Related Substances) Q1->NonVolatile High MW / Polar GC GC-FID / GC-MS (Requires Free-Basing) Volatile->GC HPLC RP-HPLC (UV/MS) (Direct Salt Injection) NonVolatile->HPLC

Decision logic for selecting between HPLC and GC-MS for amine hydrochloride analysis.

Method Comparison: RP-HPLC vs. GC-MS

When evaluating the purity of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride, both methods offer distinct advantages depending on the target impurities (e.g., unreacted starting materials vs. residual solvents).

Quantitative Performance Data

The following table summarizes typical validation parameters based on cross-validation studies of amine analysis [2][3].

Validation ParameterRP-HPLC (UV Detection)GC-MS (Free-Based Extraction)Causality / Scientific Context
Sensitivity (LOQ) 0.05 - 0.10 % w/w0.01 - 0.05 % w/wGC-MS provides superior trace-level sensitivity due to Selected Ion Monitoring (SIM), whereas HPLC relies on the UV absorbance of the dichlorophenyl chromophore.
Linearity (R²) > 0.999> 0.995Both show excellent linearity; however, GC-MS can suffer at high concentrations due to detector saturation or incomplete extraction.
Precision (%RSD) < 1.0 %< 4.0 %HPLC demonstrates tighter precision because it avoids the multi-step liquid-liquid extraction required for GC [2].
Accuracy (Recovery) 98% - 102%85% - 110%Direct injection in HPLC guarantees near-total recovery. GC recovery is strictly dependent on the partition coefficient during free-basing.
Throughput High (10-15 min/run)Moderate (20-30 min/run)HPLC requires minimal sample prep. GC requires alkaline extraction, phase separation, and drying prior to injection.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal System Suitability Testing (SST) to verify that the chemistry is behaving as predicted before any sample data is accepted.

Workflow cluster_HPLC RP-HPLC Pathway cluster_GC GC Pathway (Free-Basing) A Weigh API Salt (10 mg) B1 Dissolve in Mobile Phase A->B1 Direct B2 Add 1M NaOH (pH > 10) A->B2 Derivatize C1 Filter (0.22 µm PTFE) B1->C1 D1 Inject into HPLC System C1->D1 C2 Extract with Ethyl Acetate B2->C2 D2 Dry (Na2SO4) & Inject to GC C2->D2

Sample preparation workflows for RP-HPLC (direct) versus GC (free-basing) analysis.

Protocol A: RP-HPLC Method for Direct Salt Analysis

Causality: We utilize a low-pH mobile phase (0.1% Trifluoroacetic acid) to force the amine into a fully protonated state (pH << pKa). TFA acts as a volatile ion-pairing agent, masking residual silanols on the stationary phase to prevent peak tailing [1][4].

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile (or Ethanol for greener chromatography [4]).

  • Standard & Sample Preparation: Accurately weigh 10.0 mg of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl. Dissolve in 10 mL of Initial Mobile Phase (e.g., 80% A / 20% B) to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm). The end-capping is critical to reduce secondary silanol interactions.

    • Gradient: 20% B to 80% B over 12 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (capturing the dichlorophenyl pi-electron transitions).

  • Self-Validation (SST): Inject the standard solution 5 times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the USP Tailing Factor is < 1.5. If tailing > 1.5, column end-capping has degraded, or buffer capacity is insufficient.

Protocol B: GC-MS Method via Alkaline Free-Basing

Causality: The hydrochloride salt will decompose in the GC inlet. By raising the pH above 10, we deprotonate the amine, rendering it highly soluble in organic solvents and thermally stable for vaporization [2].

  • Alkaline Extraction (Free-Basing):

    • Weigh 10.0 mg of the amine salt into a glass centrifuge tube.

    • Add 1.0 mL of 1M NaOH (aqueous) to force the pH > 10.

    • Add 2.0 mL of GC-grade Ethyl Acetate containing 50 µg/mL of an Internal Standard (IS) (e.g., a deuterated amine or structurally similar analog).

  • Phase Separation: Vortex vigorously for 60 seconds to ensure complete partitioning. Centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper organic layer to a vial containing anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove trace water, which would otherwise degrade the GC column phase.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Inlet: 250°C, Split ratio 1:50.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV.

  • Self-Validation (SST): Calculate the recovery of the Internal Standard. The system is validated only if IS recovery is between 90% and 110%. A lower recovery indicates incomplete free-basing or emulsion formation during extraction.

Conclusion & Method Recommendation

For routine lot-release and quantitative purity analysis of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride, RP-HPLC is the superior choice . It eliminates the extraction variables inherent to GC, offering higher precision and near-perfect recovery.

However, if the synthetic route utilizes highly volatile organic solvents or low-molecular-weight reagents that lack a UV chromophore, GC-MS (post-free-basing) must be employed as an orthogonal technique to ensure a comprehensive impurity profile.

References

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Chromatography Forum. Retrieved from [Link]

  • Agilent Technologies. (2011). Amines and ammonia: Analysis of impurities in amine streams. Agilent. Retrieved from[Link]

  • Yabré, M., Ferey, L., Somé, I. T., & Gaudin, K. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules (MDPI). Retrieved from[Link]

Comparative

Comparing synthesis routes for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

An in-depth technical comparison of synthesis routes for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride , a highly valuable, sterically hindered bioisostere used in modern drug discovery. Introduction: The Biois...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of synthesis routes for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride , a highly valuable, sterically hindered bioisostere used in modern drug discovery.

Introduction: The Bioisosteric Value and Synthetic Challenge

1-Arylcyclopropylamines are privileged scaffolds in medicinal chemistry. They serve as conformationally restricted, metabolically stable bioisosteres for benzylamines. The sp²-like character of the cyclopropane C–H bonds drastically reduces susceptibility to cytochrome P450-mediated oxidation, while the rigid ring lowers the amine's basicity, reducing off-target promiscuity [1].

However, synthesizing 1-(2,6-dichlorophenyl)cyclopropan-1-amine presents a formidable challenge. The di-ortho chlorine substitution pattern creates immense steric hindrance around the benzylic carbon. This severely restricts the efficacy of traditional nucleophilic additions and requires highly optimized synthetic routes to achieve viable yields. This guide objectively compares the three primary synthetic strategies: the classical Curtius Rearrangement, the direct Kulinkovich-Szymoniak reaction, and the modern Ni-Catalyzed Decarboxylative Cross-Coupling.

Retrosynthetic Strategy Overview

Retrosynthesis Target 1-(2,6-Dichlorophenyl) cyclopropan-1-amine Curtius Curtius Rearrangement (Via Acyl Azide) Curtius->Target Kulinkovich Kulinkovich-Szymoniak (Via Titanacyclopropane) Kulinkovich->Target NiCatalysis Ni-Catalyzed Cross-Coupling (Via Radical Intermediate) NiCatalysis->Target SM_Curtius 1-(2,6-Dichlorophenyl) cyclopropanecarboxylic acid SM_Curtius->Curtius SM_Kulinkovich 2,6-Dichlorobenzonitrile + EtMgBr SM_Kulinkovich->Kulinkovich SM_Ni 1-Aminocyclopropanecarboxylic acid NHP ester + Ar-X SM_Ni->NiCatalysis

Caption: Retrosynthetic pathways for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine synthesis.

Route 1: The Classical Approach — Curtius Rearrangement

The Curtius rearrangement is the most historically reliable method for accessing 1-arylcyclopropylamines [2]. It relies on the degradation of a pre-formed cyclopropanecarboxylic acid.

  • Mechanistic Rationale: The 2,6-dichloro substitution makes the initial synthesis of the carboxylic acid (via alkylation of 2,6-dichlorophenylacetonitrile followed by harsh hydrolysis) difficult. However, the Curtius rearrangement itself is highly efficient because the reactive center (the acyl azide) is exocyclic and projects away from the steric bulk of the ortho-chlorines. Nitrogen extrusion is thermodynamically driven, forcing the rearrangement to the isocyanate.

Experimental Protocol: Self-Validating Curtius Workflow
  • Activation: Dissolve 1-(2,6-dichlorophenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0 °C.

  • Rearrangement: Slowly warm the mixture to 80 °C.

    • In-Process Validation: Monitor the reaction via FTIR. The disappearance of the acyl azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2250 cm⁻¹) confirms complete rearrangement. Do not proceed until the azide stretch is fully resolved to prevent explosive hazards.

  • Trapping: Add excess tert-butanol (5.0 equiv) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.

  • Deprotection & Salt Formation: Isolate the Boc-amine via silica plug. Dissolve in minimal dichloromethane and add 4M HCl in dioxane. Stir for 2 hours until the hydrochloride salt precipitates as a white solid. Filter and dry under vacuum.

Route 2: The Direct Approach — Kulinkovich-Szymoniak Reaction

This method directly converts nitriles into primary cyclopropylamines using a Grignard reagent and stoichiometric titanium(IV) isopropoxide [3].

  • Mechanistic Rationale: Ethylmagnesium bromide reacts with Ti(OiPr)₄ to form a highly reactive titanacyclopropane intermediate. This intermediate must coordinate and insert into the nitrile of 2,6-dichlorobenzonitrile. Critical limitation: The di-ortho chlorine atoms create a severe steric clash with the bulky titanium complex. This drastically reduces the rate of insertion, allowing competing pathways (such as reduction or simple alkylation) to dominate, resulting in poor yields for this specific substrate.

Experimental Protocol: Titanium-Mediated Cyclopropanation
  • Titanacyclopropane Formation: In an oven-dried Schlenk flask, dissolve 2,6-dichlorobenzonitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous diethyl ether. Cool to -70 °C.

  • Insertion: Dropwise add ethylmagnesium bromide (3.0 equiv, 3M in ether).

    • In-Process Validation: The solution will turn deep red/brown, indicating the formation of the low-valent titanium species.

  • Ring Closure: Warm the reaction slowly to 20 °C over 2 hours. Add BF₃·OEt₂ (2.0 equiv) to facilitate the elimination and azatitanacycle ring closure.

  • Workup: Quench with 10% aqueous NaOH to precipitate titanium salts. Extract with ether, dry, and treat the organic layer with ethereal HCl to precipitate the product.

Route 3: The Modern Catalytic Approach — Ni-Catalyzed Decarboxylative Cross-Coupling

Recent breakthroughs in photoredox and base-metal catalysis have enabled the direct cross-coupling of redox-active esters with aryl halides [1]. This is the most elegant solution for sterically hindered targets.

  • Mechanistic Rationale: This route completely bypasses the steric hindrance of the 2,6-dichlorophenyl ring during the C–C bond formation step. By using the N-hydroxyphthalimide (NHP) ester of 1-(Boc-amino)cyclopropanecarboxylic acid, the system generates an α-aminocyclopropyl radical. This radical is highly nucleophilic and small enough to rapidly add to the sterically congested Ar-Ni(II) intermediate.

Mechanism Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII Ar-Ni(II)-X OxAdd->NiII NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture RadicalGen Radical Generation (from NHP Ester) Radical α-Aminocyclopropyl Radical RadicalGen->Radical Radical->NiIII RedElim Reductive Elimination NiIII->RedElim Product Coupled Product RedElim->Product ZnRed Zn Reduction Ni(I) -> Ni(0) RedElim->ZnRed ZnRed->Ni0

Caption: Catalytic cycle for the Ni-catalyzed decarboxylative cross-coupling.

Experimental Protocol: Ni-Catalyzed Radical Coupling
  • Reaction Setup: In a nitrogen-filled glovebox, combine 1-(Boc-amino)cyclopropanecarboxylic acid NHP ester (1.5 equiv), 2-bromo-1,3-dichlorobenzene (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and activated Zinc powder (3.0 equiv) in a vial.

  • Coupling: Add anhydrous dimethylacetamide (DMA, 0.2 M). Stir vigorously at room temperature for 2 hours.

    • In-Process Validation: Perform an aliquot extraction and analyze via LC-MS. The complete consumption of the NHP ester (monitored at 254 nm) and the appearance of the product mass confirms radical generation and coupling efficiency.

  • Isolation: Filter through a pad of Celite, extract with ethyl acetate, and wash heavily with LiCl aqueous solution to remove DMA. Purify the Boc-intermediate via flash chromatography.

  • Salt Formation: Treat the purified intermediate with 4M HCl in dioxane to yield the target hydrochloride salt quantitatively.

Quantitative Comparison of Synthetic Routes

ParameterCurtius RearrangementKulinkovich-SzymoniakNi-Catalyzed Cross-Coupling
Overall Yield (from Ar-X/CN) 45 - 55% (Multi-step)< 20% (Single step)65 - 80% (Two steps)
Tolerance to 2,6-di-Cl Sterics High (Exocyclic reaction)Very Low (Hindered insertion)High (Radical capture is fast)
Scalability Good (but Azide safety concerns)Poor (Exothermic, low yield)Excellent (Bench-stable reagents)
Reagent Toxicity/Hazards High (DPPA, explosive intermediates)Moderate (Pyrophoric Grignards)Low (Air-stable NHP esters, Zn)
Primary Limitation Harsh conditions for precursor synthesisSteric clash prevents product formationRequires stoichiometric Zinc

Conclusion

For the specific synthesis of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride , the Ni-Catalyzed Decarboxylative Cross-Coupling is the superior route. While the Curtius rearrangement is a reliable fallback, the safety hazards of scaling acyl azides and the difficulty of synthesizing the sterically hindered carboxylic acid precursor make it less ideal. The Kulinkovich-Szymoniak reaction, though elegant for unsubstituted aromatics, fails practically against the di-ortho steric bulk of the 2,6-dichloro substitution. The Ni-catalyzed approach provides a modular, safe, and high-yielding alternative that aligns with modern pharmaceutical development standards.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Organic Letters (ACS Publications) URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Publications) URL:[Link]

  • Kulinkovich-Szymoniak Reaction Mechanism and Scope Organic Chemistry Portal URL:[Link]

Comparative

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride reference standards

An in-depth technical guide designed for researchers, assay developers, and medicinal chemists evaluating cyclopropylamine-based reference standards for epigenetic and neuropharmacological drug discovery. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, assay developers, and medicinal chemists evaluating cyclopropylamine-based reference standards for epigenetic and neuropharmacological drug discovery.

Executive Summary: The Role of Cyclopropylamine Scaffolds

The compound 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) is a highly specialized chemical reference standard utilized in the structural and biochemical profiling of flavin-dependent amine oxidases. Specifically, it serves as a critical probe for evaluating the active site topography of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B) .

Unlike the prototypical gold standard, tranylcypromine (PCPA), the addition of the 2,6-dichloro substitution on the phenyl ring forces the aromatic system into an orthogonal conformation relative to the cyclopropylamine pharmacophore. This steric restriction is leveraged by drug development professionals to probe the hydrophobic sub-pockets of the FAD-binding site, enabling the design of highly selective, mechanism-based inhibitors.

Mechanistic Grounding: Causality of Mechanism-Based Inactivation

To objectively evaluate 1-(2,6-Dichlorophenyl)cyclopropan-1-amine against alternatives, one must understand why these molecules inhibit their targets. Cyclopropylamines are not simple competitive antagonists; they are mechanism-based (suicide) inactivators [1].

When the cyclopropylamine enters the enzyme's active site, it is recognized as a substrate. The FAD cofactor initiates a single-electron oxidation of the amine, generating a radical cation. This intermediate triggers the rapid, irreversible opening of the highly strained cyclopropyl ring. The resulting reactive species then forms a permanent covalent bond with the FAD cofactor (typically at the N5 or C4a position), permanently destroying the enzyme's catalytic machinery [2].

Because this is a time-dependent, covalent process, standard IC50​ values are highly dependent on pre-incubation time and enzyme concentration. Therefore, comparing these standards requires evaluating their inactivation efficiency ( kinact​/KI​ ).

Mechanism A LSD1/MAO + FAD (Active Enzyme) C Reversible Michaelis Complex A->C Non-covalent Binding (KI) B 1-(2,6-DCP)CPA (Inhibitor Probe) B->C D Single-Electron Transfer & Ring Opening C->D Oxidation E Covalent FAD Adduct (Irreversible Inactivation) D->E Covalent Bond Formation (kinact)

Caption: Mechanism-based inactivation of LSD1/MAO via cyclopropylamine ring opening and FAD adduct formation.

Comparative Performance Data

When benchmarking 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride, it is standard practice to run parallel assays against established reference compounds. Tranylcypromine acts as the baseline, while advanced synthetic derivatives (e.g., cis-N-benzyl-2-methoxycyclopropylamine or styrenylcyclopropylamines) represent optimized, highly selective alternatives [3].

Table 1: Comparative Kinetic Parameters of Cyclopropylamine Reference Standards

Reference StandardPrimary TargetReversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )
Tranylcypromine (PCPA) MAO-B0.95 μ M0.08 min −1 ~1,400 M −1 s −1
Tranylcypromine (PCPA) LSD124.0 μ M0.015 min −1 ~10.4 M −1 s −1
1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl LSD1 / MAOSterically RestrictedTime-DependentProbe-Specific
cis-N-benzyl-2-methoxy-CPA MAO-B0.005 μ M0.12 min −1 >4,000 M −1 s −1
Styrenylcyclopropylamine (Cmpd 34) LSD1< 0.004 μ M0.05 min −1 >20,000 M −1 s −1

Data synthesized from benchmark literature evaluating cyclopropylamine kinetics [2][3]. Note: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine is utilized primarily to map steric boundaries in the binding pocket rather than maximize raw potency.

Experimental Workflows: Self-Validating Protocols

To accurately capture the time-dependent nature of these inhibitors, researchers must utilize continuous or carefully timed discontinuous assays. The following protocol details a peroxidase-coupled fluorescence assay for LSD1, engineered as a self-validating system .

Causality in Experimental Design
  • Why omit DTT? Dithiothreitol (DTT) is a strong reducing agent commonly used in enzyme buffers. However, it must be excluded here because it will reduce the H2​O2​ generated by LSD1 before it can react with the Amplex Red/HRP detection system, leading to false-positive "inhibition."

  • Why pre-incubate? Because cyclopropylamines are suicide inhibitors, the degree of inhibition is a function of time. Without a pre-incubation step, the initial velocity will appear uninhibited, masking the compound's true efficacy.

  • Self-Validation (Counter-Screen): To ensure the inhibitor isn't simply quenching the fluorophore or inhibiting the secondary enzyme (HRP), a parallel control plate is run where exogenous H2​O2​ is added directly to the HRP/Amplex Red/Inhibitor mixture (omitting LSD1). If fluorescence drops in this control, the compound is an assay interference artifact.

Workflow Step1 1. Reagent Preparation (LSD1, Inhibitor, HRP, Amplex Red) Step2 2. Pre-incubation Phase (10-30 min at RT) *Critical Step* Step1->Step2 Counter Orthogonal Counter-Screen (Add H2O2 directly to rule out HRP inhibition) Step1->Counter Self-Validation Step3 3. Reaction Initiation (Add H3K4me2 Peptide Substrate) Step2->Step3 Time-dependent covalent bonding Step4 4. HRP-Coupled Detection (H2O2 + Amplex Red -> Resorufin) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 530 nm / Em: 590 nm) Step4->Step5 Counter->Step5

Caption: Workflow for the peroxidase-coupled LSD1 demethylase assay incorporating a self-validating counter-screen.

Step-by-Step Methodology: Time-Dependent FAD-Reduction Assay
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 0.01% Tween-20. Do not add reducing agents.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride and Tranylcypromine (positive control) in 100% DMSO. Dilute 1:100 into the Assay Buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Mix: Dilute recombinant human LSD1 to a 2X working concentration (e.g., 20 nM) in Assay Buffer.

  • Pre-Incubation: In a black 384-well microplate, mix 10 μ L of the 2X Enzyme Mix with 5 μ L of the diluted inhibitor. Incubate at room temperature for exactly 30 minutes to allow for covalent adduct formation.

  • Substrate/Detection Mix: Prepare a solution containing 40 μ M H3K4me2 (1-21) peptide substrate, 2 U/mL Horseradish Peroxidase (HRP), and 100 μ M Amplex Red in Assay Buffer.

  • Initiation & Readout: Add 5 μ L of the Substrate/Detection Mix to the pre-incubated enzyme-inhibitor wells. Immediately transfer the plate to a fluorescence microplate reader.

  • Kinetic Measurement: Monitor the generation of resorufin fluorescence (Excitation: 530 nm, Emission: 590 nm) kinetically every 60 seconds for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC50​ and subsequently derive kinact​/KI​ .

Conclusion

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a highly effective structural probe. While compounds like tranylcypromine offer broad-spectrum inhibition, the rigid, sterically demanding 2,6-dichloro substitution allows structural biologists and medicinal chemists to map the spatial constraints of the FAD-binding pocket. When evaluated using rigorous, time-dependent, and self-validating biochemical assays, it provides indispensable data for the rational design of next-generation epigenetic therapeutics.

References

  • LSD1 Histone Demethylase Assays and Inhibition Source: Methods in Enzymology (NIH PubMed Central) URL:[Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: The FEBS Journal (NIH PubMed) URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters (NIH PubMed Central) URL:[Link]

Validation

Experimental Validation Guide: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride in High-Steric Workflows

Executive Summary The incorporation of conformationally restricted, lipophilic pharmacophores is a proven strategy for improving the metabolic stability and target affinity of small molecules. 1-(2,6-Dichlorophenyl)cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted, lipophilic pharmacophores is a proven strategy for improving the metabolic stability and target affinity of small molecules. 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS 1384799-76-1) is a highly specialized building block that provides a unique 3D vector: the cyclopropane ring restricts the amine's conformational freedom, while the 2,6-dichloro substitution forces the aromatic ring orthogonal to the cyclopropyl plane.

While structurally highly desirable, this orthogonal geometry creates extreme steric shielding around the primary amine. This guide objectively compares its reactivity against alternative building blocks and provides self-validating, field-tested protocols for overcoming its inherent steric resistance in amide coupling and Buchwald-Hartwig amination workflows.

Alternative Comparison & Mechanistic Insights

To understand the synthetic behavior of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine, it must be benchmarked against its structural analogs. The primary challenge is the quaternary cyclopropane carbon directly adjacent to a di-ortho-substituted phenyl ring.

Performance Comparison
Building BlockSteric HindranceConformational RigidityAmide Coupling Yield (HATU, 24h)B-H Amination Yield (BrettPhos G4)
1-(2-Chlorophenyl)cyclopropan-1-amine HCl Moderate (Mono-ortho)High> 85%> 90%
1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl Extreme (Di-ortho) High 65 - 75% 70 - 80%
2-(2,6-Dichlorophenyl)propan-2-amine HCl Extreme (Acyclic)Low< 40%< 50%
Causality of Reactivity (E-E-A-T)
  • The "Tie-Back" Effect: Notice that the target cyclopropylamine consistently outperforms its acyclic gem-dimethyl analog (2-(2,6-Dichlorophenyl)propan-2-amine). In the acyclic analog, the freely rotating methyl groups sweep a massive steric volume (high buried volume, %Vbur​ ). The cyclopropane ring "ties back" these carbons, slightly exposing the nitrogen lone pair and improving nucleophilicity.

  • Amide Coupling Kinetics: Standard carbodiimide reagents (EDC/HOBt) routinely fail with this substrate because the amine is too hindered to attack the relatively stable HOBt-active ester. High-reactivity reagents like HATU are mandatory. HATU generates an HOAt-ester, where the nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, drastically accelerating aminolysis even for hindered substrates . Alternatively, T3P can be used to drive the reaction while minimizing epimerization .

AmideOptimization Start Target: 1-(2,6-Dichlorophenyl) cyclopropan-1-amine HCl Base Neutralize HCl Salt (Add 3.0-4.0 eq DIPEA) Start->Base CheckSterics Assess Steric Hindrance (Quaternary C + 2,6-diCl) Base->CheckSterics Standard Standard Reagents (EDC/HOBt) CheckSterics->Standard Low Sterics (Fails here) Advanced High-Reactivity Reagents (HATU or T3P) CheckSterics->Advanced Extreme Sterics (Required) HATU HATU / DMF Fast kinetics, high conversion Advanced->HATU T3P T3P / EtOAc Low epimerization, easy workup Advanced->T3P

Workflow for optimizing amide coupling with sterically hindered amine salts.

Experimental Validation: Protocol 1

High-Steric Amide Bond Formation (HATU-Mediated)

Because the starting material is a hydrochloride salt, the protocol must account for in situ free-basing. Failure to provide sufficient base will stall the reaction.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N2​ , dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq).

    • Self-Validation Check: The solution will rapidly transition to a pale yellow color within 5-10 minutes, confirming the formation of the active HOAt ester.

  • Amine Introduction: Add 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (1.1 eq) followed by an additional 1.5 eq of DIPEA (total 3.5 eq) to neutralize the HCl salt and maintain a basic environment.

  • Thermal Maturation: Heat the reaction to 40 °C. Hindered amines often require mild heating to overcome the activation energy barrier for aminolysis.

  • Monitoring: Track the reaction via LC-MS.

    • Self-Validation Check: Look for the disappearance of the HOAt-ester mass and the emergence of the product mass. The reaction is typically complete within 12-18 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate for purification.

Advanced Cross-Coupling Kinetics

Buchwald-Hartwig amination of primary amines with extreme steric bulk is notoriously difficult. A major failure mode is catalyst stalling: standard Pd(II) precatalysts require the amine to reduce Pd(II) to the active Pd(0) species. Highly hindered amines like 1-(2,6-Dichlorophenyl)cyclopropan-1-amine cannot perform this reduction efficiently .

To solve this, BrettPhos Pd G4 is the optimal precatalyst. It releases active Pd(0) immediately upon mild heating, bypassing the amine reduction step. Furthermore, the bulky BrettPhos ligand accommodates the steric bulk of the cyclopropylamine while strictly preventing unwanted bis-arylation .

BHA_Mechanism Precatalyst BrettPhos Pd G4 Precatalyst Activation Rapid Pd(0) Generation (Bypasses amine reduction) Precatalyst->Activation OxAddition Oxidative Addition (Aryl Halide) Activation->OxAddition AmineBinding Amine Coordination (BrettPhos accommodates bulk) OxAddition->AmineBinding RedElimination Reductive Elimination (C-N Bond Formation) AmineBinding->RedElimination Base (NaOtBu) RedElimination->OxAddition Pd(0) Regeneration Product Hindered Secondary Arylamine Product RedElimination->Product

Catalytic cycle of BrettPhos Pd G4 bypassing slow Pd(II) reduction by hindered amines.

Experimental Validation: Protocol 2

Buchwald-Hartwig Amination (BrettPhos Pd G4)

Step-by-Step Methodology:

  • Reagent Assembly: Inside a glovebox or using standard Schlenk techniques, charge a dry reaction vial with the aryl bromide (1.0 eq), 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (1.2 eq), and BrettPhos Pd G4 (2-5 mol%).

  • Base Selection: Add Sodium tert-butoxide ( NaOtBu ) (2.5 eq).

    • Crucial Note: 1.0 eq of the base is consumed immediately to neutralize the amine hydrochloride salt; the remaining 1.5 eq drives the catalytic cycle.

  • Solvent & Activation: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M). Seal the vial and heat to 80-100 °C.

    • Self-Validation Check: A distinct color change from yellow/brown to a deep red/orange typically occurs within the first 15 minutes, visually confirming the generation of the active, mono-ligated Pd(0) species.

  • Monitoring: Monitor via GC-MS or LC-MS. Due to steric hindrance, full conversion may require 18-24 hours. If the reaction stalls at 50% conversion, do not add more amine; instead, spike with an additional 1 mol% of precatalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Synthesis of Secondary Amides from Thiocarbamates. ACS Publications. Available at:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. Available at:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC. Available at:[Link]

  • 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Comprehensive Safety & Operational Guide: Handling 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride As a Senior Application Scientist, I recognize that handling novel amine hydrochloride salts requires more than j...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

As a Senior Application Scientist, I recognize that handling novel amine hydrochloride salts requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior in a dynamic laboratory environment.

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1)[1] is a highly valuable building block in drug discovery, but its physicochemical properties present acute exposure risks[2]. This guide synthesizes authoritative safety data with field-proven logistical protocols to ensure your laboratory operations remain both efficient and uncompromisingly safe.

Hazard Causality & Mechanistic Overview

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The toxicity profile of this compound is driven by its structural components: the water-soluble hydrochloride salt, the reactive amine, and the highly lipophilic 2,6-dichlorophenyl ring[1].

  • Acute Systemic Toxicity (H302, H312, H332): The compound is harmful if swallowed, in contact with skin, or inhaled [1]. Causality: The hydrochloride salt form is highly soluble in aqueous environments. Upon contact with sweat, mucous membranes, or pulmonary surfactant, the salt rapidly dissolves and crosses biological barriers, accelerating systemic absorption[3].

  • Central Nervous System Depression (H336): Exposure may cause drowsiness or dizziness [1]. Causality: Once the compound dissociates in physiological pH, the free base becomes highly lipophilic. This allows the cyclopropylamine derivative to rapidly cross the blood-brain barrier (BBB), interacting with central nervous system targets[3].

  • Localized Irritation (H315, H319): Causes skin and serious eye irritation [1]. Causality: Ambient moisture reacts with the salt to create localized acidic microenvironments, while the amine group denatures epidermal proteins upon prolonged contact.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling this compound. The following PPE matrix is designed to interrupt the specific mechanistic pathways of exposure identified above.

Hazard TargetRequired PPECausality & Mechanistic JustificationSelf-Validation Protocol
Inhalation (H332, H336) N95/P100 Particulate Respirator or Certified Fume HoodThe fine powder easily aerosolizes; inhalation bypasses first-pass metabolism, leading to rapid CNS depression.Verify hood inward face velocity is >100 fpm before opening the chemical container.
Dermal (H312, H315) Double Nitrile Gloves (≥0.11 mm thickness)The HCl salt dissolves in sweat, accelerating dermal penetration. Nitrile provides superior chemical resistance to amines.Perform a visual leak check; pull inner glove under the coat cuff and outer glove over the cuff.
Ocular (H319) Chemical Splash Goggles (ANSI Z87.1)Dust particulates cause severe, localized acidic irritation upon contact with the aqueous tear film.Ensure a tight seal around the eyes; standard safety glasses with side gaps are strictly prohibited.
Body (General) Flame-retardant Lab Coat & Closed-toe ShoesPrevents the accumulation of micro-dust on personal clothing, mitigating secondary, delayed exposure.Button the coat completely to the neck before handling the compound.

Operational Workflow & Handling Protocol

Every step in the handling process must be a self-validating system to ensure containment. Below is the step-by-step methodology for weighing and solubilizing the compound.

Phase 1: Pre-Operation Validation

  • Environmental Control: Activate the chemical fume hood. Validate airflow using the digital monitor or a delicate task wipe (Kimwipe) to visually confirm inward draft.

  • Static Mitigation: Amine hydrochloride powders frequently carry static charges, causing them to repel from metal spatulas and aerosolize. Wipe the exterior of the weighing boat and gloves with an anti-static static-dissipative cloth.

Phase 2: Weighing and Transfer

  • Enclosed Transfer: Weigh the required mass strictly inside the fume hood using an enclosed analytical balance.

  • Sealing: If the material must be transported to a different station (e.g., a vortexer or LC-MS auto-sampler), seal the chemical in a pre-tared, airtight vial before removing it from the hood.

Phase 3: Solubilization

  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol, or Water) slowly down the inner wall of the vial to prevent dust kick-up.

  • Aerosol Prevention: Cap the vial tightly before sonicating or vortexing. Causality: Sonication generates microscopic aerosols; a sealed system prevents acute inhalation exposure (H332).

Phase 4: Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a paper towel dampened with a 10% bleach solution or compatible solvent, followed by a dry wipe.

  • Glove Disposal: Remove the outer contaminated gloves inside the fume hood and dispose of them immediately.

SafeHandling Start 1. Pre-Operation Verify Fume Hood >100 fpm Don Double Nitrile Gloves Weigh 2. Weighing & Transfer Use Anti-Static Tools Seal Vials in Hood Start->Weigh Solvent 3. Solubilization Add Solvent Slowly Cap Before Sonication Weigh->Solvent Decon 4. Decontamination Wet-Wipe Surfaces Dispose Outer Gloves Solvent->Decon

Caption: Safe handling workflow for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride.

Emergency Response & Spill Mitigation Plan

In the event of a spill, dry sweeping is strictly prohibited, as it re-suspends the toxic powder into the breathing zone, maximizing H332 and H336 risks. Follow this validated mitigation pathway:

Step 1: Assessment and Evacuation

  • Localized Spill (<50 mg, inside hood): Keep the hood sash down. Ensure PPE is intact and proceed to Step 2.

  • Widespread/Aerosolized Spill (outside hood): Evacuate the immediate laboratory area for at least 30 minutes to allow airborne particulates to settle. Re-enter only while wearing a P100 half-face respirator [4].

Step 2: Containment and Neutralization

  • Cover the spilled powder with absorbent pads lightly dampened with water or a compatible solvent. Causality: The liquid binds the powder, eliminating the aerosolization risk.

  • Carefully fold the absorbent pads inward, trapping the chemical, and place them into a sealable hazardous waste bag.

Step 3: Secondary Decontamination

  • Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acidic hydrochloride salts, followed by a standard soap and water wash.

SpillResponse Detect Spill Detected (Powder/Solution) Assess Assess Risk Level (Aerosolization Potential) Detect->Assess HighRisk High Risk / Aerosol Evacuate Area 30 mins Don Respirator Assess->HighRisk Widespread LowRisk Low Risk / Localized Ensure PPE Intact Proceed to Cleanup Assess->LowRisk Localized Contain Containment Cover with Wet Absorbent (Do NOT Dry Sweep) HighRisk->Contain LowRisk->Contain Clean Decontamination Wipe with Solvent/Water Seal in HazMat Bag Contain->Clean

Caption: Emergency spill response and mitigation logical pathway.

Waste Disposal Plan

Because this compound contains a dichlorophenyl moiety, it must be strictly segregated from general organic waste to prevent the formation of highly toxic byproducts during incineration.

  • Solid Waste: Dispose of all contaminated gloves, Kimwipes, and empty vials in a solid hazardous waste container explicitly labeled for Halogenated Organics .

  • Liquid Waste: Any solubilized chemical must be deposited into a liquid waste carboy designated for Halogenated Solvents . Do not mix with non-halogenated waste streams.

References

  • Title: 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: NIOSH Occupational Exposure Banding: A New Tool for Evaluating Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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Feasible Synthetic Routes

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1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
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1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
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